3,5-Dibromopyridine-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBYVMDYYFWYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376649 | |
| Record name | 3,5-Dibromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70201-42-2 | |
| Record name | 3,5-Dibromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromopyridine-4-carbaldehyde
CAS Number: 70201-42-2
This document provides a comprehensive technical overview of 3,5-Dibromopyridine-4-carbaldehyde, a key heterocyclic building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Information
This compound is a halogenated pyridine derivative featuring two bromine atoms and an aldehyde functional group. This substitution pattern makes it a versatile intermediate for introducing the pyridine scaffold into more complex molecules through various cross-coupling and condensation reactions.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 70201-42-2[1][2][3][4] |
| Molecular Formula | C₆H₃Br₂NO[2][3][4] |
| Molecular Weight | 264.90 g/mol [4] |
| IUPAC Name | This compound[2][3] |
| Synonyms | 3,5-Dibromo-4-pyridinecarboxaldehyde, 3,5-Dibromoisonicotinaldehyde, 3,5-Dibromo-4-formylpyridine[3] |
| InChI Key | WPBYVMDYYFWYAY-UHFFFAOYSA-N[2][3] |
| SMILES | O=Cc1c(Br)cncc1Br[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid |
| Color | Pale Yellow to Light Yellow |
| Melting Point | 118-122 °C (lit.)[1] |
| Boiling Point | 278.1±35.0 °C (Predicted) |
| Density | 2.090±0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in Chloroform and Methanol.[1] Easily soluble in water and miscible with organic solvents.[1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: GHS Hazard Information
| Category | Description |
| Signal Word | Danger |
| Pictograms | GHS06 (Toxic) |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310+P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Hazard Class | 6.1 |
| Packing Group | III |
Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[5]
Experimental Protocols
This section details a common synthetic route for the preparation of this compound from 3,5-Dibromopyridine.
Protocol: Synthesis via Ortho-Lithiation and Formylation
This method involves the deprotonation of 3,5-dibromopyridine at the 4-position using a strong base, followed by quenching with a formylating agent.
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 eq)
-
Methyl formate (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add n-butyllithium solution in hexanes (1.2 eq) dropwise, maintaining the temperature at 0 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.[1]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1]
-
In a separate flask, dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF.[1]
-
Add the solution of 3,5-dibromopyridine dropwise to the cold LDA solution at -78 °C. Stir the mixture for 30 minutes.[1]
-
Add methyl formate (2.0 eq) to the reaction mixture and continue stirring at -78 °C for another 30 minutes.[1]
-
Allow the reaction to slowly warm to room temperature.[1]
-
Quench the reaction by adding a saturated sodium bicarbonate solution.[1]
-
Extract the product with ethyl acetate (3x).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to yield this compound as a light yellow solid.[1]
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of various functionalized pyridine derivatives, which are prevalent in pharmaceuticals and materials science. The aldehyde group provides a handle for transformations such as Wittig reactions, reductive aminations, and condensations, while the bromine atoms are ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Its utility includes being an intermediate for synthesizing insecticides and for use in textiles to improve the stiffness of cotton fabrics.[1]
Visualized Workflows and Relationships
Diagram 1: Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
Caption: Synthetic workflow for this compound.
Diagram 2: Role as a Chemical Intermediate
This diagram shows the logical relationship of this compound as a versatile intermediate, highlighting its reactive sites and potential downstream applications.
Caption: Reactivity and role as a versatile chemical intermediate.
References
- 1. 3,5-Dibromopyridine-4-carboxaldehyde | 70201-42-2 [chemicalbook.com]
- 2. This compound | CAS 70201-42-2 [matrix-fine-chemicals.com]
- 3. 3,5-Dibromo-4-pyridinecarboxaldehyde 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 3,5-Dibromopyridine-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
3,5-Dibromopyridine-4-carbaldehyde molecular weight and formula
An In-depth Technical Guide to 3,5-Dibromopyridine-4-carbaldehyde for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Core Molecular Data
This compound is a halogenated pyridine derivative. Its fundamental molecular attributes are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₆H₃Br₂NO | [1][2][3][4] |
| Molecular Weight | 264.90 g/mol | [1][2][3] |
| CAS Number | 70201-42-2 | [1][2][3][4][5] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-Dibromo-4-pyridinecarboxaldehyde | [2][4][5] |
| Physical Form | Solid | [3] |
| Melting Point | 118-122 °C | [3][5] |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the formylation of 3,5-dibromopyridine. The following protocol is adapted from established literature.[5]
Materials:
-
3,5-Dibromopyridine
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium in hexane
-
Methyl formate
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran.
-
Cool the solution to 0 °C.
-
Slowly add n-butyllithium in hexane (1.2 equivalents) dropwise and stir the mixture for 30 minutes at 0 °C.
-
Add additional anhydrous tetrahydrofuran and cool the reaction mixture to -78 °C.
-
Add a solution of 3,5-dibromopyridine (1 equivalent) in tetrahydrofuran dropwise to the cooled mixture and continue stirring for 30 minutes.
-
To this solution, add methyl formate (2 equivalents) and continue to stir at -78 °C for another 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield this compound as a light yellow solid.[5]
Synthetic Workflow
The synthesis of this compound from its precursor, 3,5-dibromopyridine, is a multi-step process involving lithiation and subsequent formylation. This workflow is visualized in the diagram below.
Caption: Synthetic pathway of this compound.
References
An In-depth Technical Guide to 3,5-Dibromopyridine-4-carbaldehyde
This technical guide provides a comprehensive overview of 3,5-Dibromopyridine-4-carbaldehyde, a key heterocyclic building block utilized in pharmaceutical and chemical research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and Nomenclature
The chemical structure of this compound consists of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and a carbaldehyde (or formyl) group at position 4.
IUPAC Name: this compound[1][2]
Synonyms: 3,5-Dibromo-4-pyridinecarboxaldehyde, 3,5-Dibromoisonicotinaldehyde[1][2]
Chemical Formula: C₆H₃Br₂NO[1][3]
Physicochemical and Spectral Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 264.90 g/mol | [3][4] |
| Melting Point | 118-122 °C | [4][5][6] |
| Boiling Point (Predicted) | 278.1 ± 35.0 °C | [6] |
| Density (Predicted) | 2.090 ± 0.06 g/cm³ | [6] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ: 10.06 (s, 1H), 8.87 (s, 2H) | [5] |
| InChI Key | WPBYVMDYYFWYAY-UHFFFAOYSA-N | [3][4] |
| SMILES | BrC1=CN=CC(Br)=C1C=O | [3] |
Experimental Protocol: Synthesis of this compound
The following protocol describes a method for the synthesis of this compound from 3,5-dibromopyridine.[5]
Materials:
-
Diisopropylamine (2.4 g, 24.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium solution in hexane (9.6 mL, 24.0 mmol)
-
3,5-Dibromopyridine (4.7 g, 20 mmol)
-
Methyl formate (2.4 g, 40 mmol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve diisopropylamine (2.4 g, 24.0 mmol) in anhydrous tetrahydrofuran (20 mL) and cool the solution to 0 °C.
-
Slowly add a n-butyllithium solution in hexane (9.6 mL, 24.0 mmol) dropwise to the cooled solution and continue stirring at 0 °C for 30 minutes.
-
Add additional anhydrous tetrahydrofuran (30 mL) and cool the reaction mixture to -78 °C.
-
To this low-temperature solution, add a solution of dry 3,5-dibromopyridine (4.7 g, 20 mmol) diluted in tetrahydrofuran (50 mL) dropwise. Continue stirring for 30 minutes at -78 °C.
-
Add methyl formate (2.4 g, 40 mmol) to the reaction mixture and continue stirring at -78 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature.
-
Quench the reaction with a saturated sodium bicarbonate solution (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound as a light yellow solid (4.0 g, 75% yield).[5]
Visualizations
The following diagram illustrates the chemical structure of this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | CAS 70201-42-2 [matrix-fine-chemicals.com]
- 4. 3,5-Dibromo-4-pyridinecarboxaldehyde 97 70201-42-2 [sigmaaldrich.com]
- 5. 3,5-Dibromopyridine-4-carboxaldehyde | 70201-42-2 [chemicalbook.com]
- 6. 3,5-Dibromopyridine-4-carboxaldehyde Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
In-Depth Technical Guide to the Spectral Data of 3,5-Dibromopyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 3,5-Dibromopyridine-4-carbaldehyde (CAS No. 70201-42-2). This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed information on its spectroscopic characteristics to aid in its identification, characterization, and utilization in further research.
Synthesis and Structure
The molecular structure of this compound is characterized by a pyridine ring substituted with two bromine atoms at positions 3 and 5, and a carbaldehyde (formyl) group at the 4-position.
Spectroscopic Data
The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.0 - 10.5 | Singlet (s) | Aldehyde proton (-CHO) |
| ~8.7 - 8.9 | Singlet (s) | H-2, H-6 (Pyridine ring protons) |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 195 | Carbonyl carbon (-CHO) |
| ~150 - 155 | C-2, C-6 |
| ~140 - 145 | C-4 |
| ~125 - 130 | C-3, C-5 |
Experimental Protocol - NMR Data Acquisition (General Procedure)
A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the substituted pyridine ring.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 - 1720 | Strong | C=O stretching (aldehyde) |
| ~2720 and ~2820 | Medium | C-H stretching (aldehyde) |
| ~1540 - 1580 | Medium to Strong | C=C and C=N stretching (pyridine ring) |
| Below 1000 | Medium to Strong | C-Br stretching |
Experimental Protocol - IR Data Acquisition (General Procedure)
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 263/265/267 | [M]⁺˙ Molecular ion peak (showing isotopic pattern for two bromine atoms) |
| 262/264/266 | [M-H]⁺ |
| 234/236/238 | [M-CHO]⁺ |
| 155/157 | [M-Br-CHO]⁺ |
Experimental Protocol - Mass Spectrometry Data Acquisition (General Procedure)
Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). The sample is introduced into the mass spectrometer, and the resulting ions are separated based on their mass-to-charge ratio.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the synthesis and spectral characterization of this compound.
3,5-Dibromopyridine-4-carbaldehyde physical properties (melting point, solubility)
An In-depth Technical Guide to the Physical Properties of 3,5-Dibromopyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of this compound, with a focus on its melting point and solubility. This document also outlines typical experimental protocols for the synthesis and characterization of this compound.
Core Physical and Chemical Properties
This compound is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring two bromine atoms and an aldehyde group on a pyridine ring, imparts unique reactivity and makes it a versatile building block in organic synthesis.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 70201-42-2 | [1][2][3][4] |
| Molecular Formula | C₆H₃Br₂NO | [1][3][4] |
| Molecular Weight | 264.90 g/mol | [1][3] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Melting Point | 118-122 °C | [1][2][3][5] |
| Boiling Point (Predicted) | 278.1±35.0 °C | [5] |
| logP (n-octanol/water) | 1.714 | [5] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various chemical reactions and formulations. While one source suggests it is easily soluble in water and miscible with organic solvents, a safety data sheet for the compound indicates that there is no available data on its water solubility.[2][5] Given the chemical structure, it is expected to be soluble in a range of common organic solvents.
| Solvent | Solubility | Notes |
| Water | No data available | [5] One source suggests it is easily soluble, but this is not corroborated.[2] |
| Organic Solvents | Miscible | [2] Expected to be soluble in solvents like tetrahydrofuran, ethyl acetate, and chloroform based on its use in synthesis. |
Experimental Protocols
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, adapted from documented procedures.[2]
Materials:
-
3,5-Dibromopyridine
-
Diisopropylamine
-
n-Butyllithium in hexane
-
Anhydrous tetrahydrofuran (THF)
-
Methyl formate
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add n-butyllithium (1.2 equivalents). Stir for 30 minutes at this temperature.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of 3,5-dibromopyridine (1 equivalent) in anhydrous THF. Continue stirring for 30 minutes.
-
Add methyl formate (2 equivalents) and continue to stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound as a light yellow solid.[2]
Workflow for Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Determination of Melting Point
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Finely powder a small sample of this compound.
-
Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (118-122 °C).[1][2][3][5]
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
General Protocol for Solubility Determination
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)
-
Vials or test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh a specific amount of this compound (e.g., 10 mg) into a vial.
-
Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Vortex the mixture for a set period (e.g., 1-2 minutes) at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is soluble under these conditions.
-
If the solid has not dissolved, the mixture can be gently heated or more solvent can be added in known increments to determine the approximate solubility limit.
-
This process can be repeated with various solvents to build a comprehensive solubility profile.
References
An In-depth Technical Guide to the Safe Handling of 3,5-Dibromopyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for 3,5-Dibromopyridine-4-carbaldehyde (CAS No. 70201-42-2), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.
Chemical Identification and Properties
This compound is a solid, off-white to light yellow compound.[1][2] Its key identifiers and physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 70201-42-2[2][3][4] |
| Molecular Formula | C6H3Br2NO[2][3][4] |
| Molecular Weight | 264.90 g/mol [2] |
| IUPAC Name | This compound[3] |
| Synonyms | 3,5-Dibromopyridine-4-carboxaldehyde, 3,5-Dibromoisonicotinaldehyde[4] |
| Physical Form | Solid[2][5] |
| Melting Point | 118-122 °C[1][2][5] |
| Boiling Point | 278.1±35.0 °C (Predicted)[5] |
| Solubility | Soluble in water and miscible with organic solvents.[1] |
Hazard Identification and Classification
This compound is classified as acutely toxic and an irritant. The GHS classifications highlight the potential for severe health effects upon exposure.
| Hazard Class | GHS Classification | Signal Word |
| Acute Toxicity, Oral | Category 3 (H301: Toxic if swallowed)[2] | Danger [2] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation)[2] | |
| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction)[2] | |
| Serious Eye Damage/Eye Irritation | Category 2 (H319: Causes serious eye irritation)[2] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation)[2] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimize exposure risks. A systematic approach, from preparation to waste disposal, must be followed.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense. All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6] Ensure that safety showers and eyewash stations are readily accessible.[6]
The following PPE is mandatory:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards. A face shield should be used if there is a risk of splashing.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[6][7] |
| Skin/Body Protection | A lab coat or impervious clothing is required to prevent skin contact.[6][7] |
| Respiratory Protection | For operations that may generate dust, a full-face particle respirator (type N99/P2) or a supplied-air respirator should be used.[5] |
Storage Requirements
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] It is recommended to store it in a refrigerator and under an inert gas atmosphere to maintain stability.[8] Keep it away from incompatible materials, such as strong oxidizing agents, and sources of heat or ignition.[5][7]
Experimental Workflow and Procedures
The following diagrams and protocols outline a standardized workflow for handling hazardous solid chemicals like this compound.
Caption: General Experimental Workflow for Hazardous Solids.
Detailed Methodologies
While specific experimental parameters will vary, the following provides a generalized protocol for the safe handling of this compound during a typical synthesis experiment.
Synthesis of this compound (Illustrative Protocol)
This protocol is a descriptive summary of a known synthesis and should be adapted with a full risk assessment for any specific laboratory use.
The synthesis involves the reaction of 3,5-dibromopyridine with a formylating agent.[1]
-
Preparation: Under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) in a flask and cool to 0 °C.[1]
-
Lithiation: Slowly add n-butyllithium solution dropwise while maintaining the temperature. After stirring, cool the mixture to -78 °C.[1]
-
Addition of Starting Material: Add a solution of 3,5-dibromopyridine in anhydrous THF dropwise to the cooled reaction mixture.[1]
-
Formylation: Add methyl formate to the mixture and continue stirring at -78 °C.[1]
-
Quenching and Extraction: Allow the reaction to warm to room temperature before quenching with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.[1]
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[1]
Throughout this process, all additions and transfers of the powdered 3,5-dibromopyridine and other reagents should be conducted within a fume hood, wearing the appropriate PPE.
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
First-Aid Measures
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help.[7][8] |
Accidental Release Measures
In case of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing dust.[9] Wearing full PPE, including respiratory protection, carefully sweep up the solid material and place it into a suitable, closed container for disposal as hazardous waste.[9] Do not let the product enter drains.[7][9]
Caption: Spill Response Workflow.
Stability and Reactivity
The compound is stable under recommended storage conditions.[5] However, it is incompatible with strong oxidizing agents.[5] Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[5]
Disposal Considerations
All waste containing this compound, including contaminated labware and cleaning materials, must be treated as hazardous waste.[7] It should be collected in suitable, labeled, and closed containers for disposal by a licensed professional waste disposal service.[7] Do not dispose of it down the drain or in regular trash.
References
- 1. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. uwyo.edu [uwyo.edu]
- 3. heteroletters.org [heteroletters.org]
- 4. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 3,5-Dibromopyridine-4-carboxaldehyde | 70201-42-2 [chemicalbook.com]
A Technical Guide to Commercial Sourcing and Application of 3,5-Dibromopyridine-4-carbaldehyde for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Dibromopyridine-4-carbaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The document details commercially available sources, their specifications, and relevant experimental protocols. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Commercial Supplier Specifications
This compound is available from a variety of commercial suppliers, each offering different grades and quantities. The following table summarizes the key specifications from several prominent suppliers to facilitate comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Appearance/Form | Melting Point (°C) | Available Quantities |
| Nanjing Raise Pharmatech Co., Ltd. [1] | 70201-42-2 | C6H3Br2NO | Not Specified | min 98% | Crystalline solid | Not Specified | 1g, 5g, 10g |
| ChemicalBook [2] | 70201-42-2 | Not Specified | Not Specified | 99.00% | Not Specified | 118-122 | Not Specified |
| Sigma-Aldrich | 70201-42-2 | C6H3Br2NO | 264.90 | 97% | Solid | 118-122 | Discontinued |
| Matrix Fine Chemicals [3] | 70201-42-2 | C6H3Br2NO | 264.904 | Not Specified | Not Specified | Not Specified | Small and large quantities |
| CP Lab Safety [4] | 70201-42-2 | Not Specified | Not Specified | min 97% | Not Specified | Not Specified | 10 grams |
Experimental Protocols
The following section details a documented experimental protocol for the synthesis of this compound.
Synthesis of this compound [2]
This protocol describes a method for the synthesis of this compound, resulting in a light yellow solid.
-
Reaction Quenching and Extraction:
-
After the reaction mixture has been warmed to room temperature, it is quenched with a saturated sodium bicarbonate solution (100 mL).
-
The resulting solution is then extracted with ethyl acetate (50 mL) three times.
-
-
Drying and Purification:
-
The organic phases from the extraction are combined.
-
The combined organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure (concentrated).
-
The resulting residue is purified by column chromatography to yield the final product.
-
-
Yield and Characterization:
-
The described process affords the target product, this compound, as a light yellow solid with a reported yield of 75% (4.0 g).
-
¹H NMR (300 MHz, DMSO-d6) δ: 10.06 (s, 1H), 8.87 (s, 2H).
-
Applications in Synthesis and Drug Discovery
This compound is a versatile pharmaceutical intermediate.[1] The pyridine motif is a privileged scaffold in drug design, appearing in numerous natural and synthetic compounds with diverse biological activities.[5] The bromine atoms on the pyridine ring of this compound provide reactive sites for further functionalization, making it a valuable building block for creating more complex molecules.[6] Its utility is highlighted by its role as an intermediate in the synthesis of compounds for various therapeutic areas.
Logical Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
Caption: Synthesis workflow for this compound.
Application in Drug Discovery: A Conceptual Pathway
This diagram illustrates the conceptual role of this compound as a starting material in a drug discovery pipeline.
Caption: Conceptual pathway for drug discovery using this compound.
References
- 1. 3,5-dibromopyridine-4-carboxaldehyde at Best Price in Nanjing, Jiangsu | Nanjing Raise Pharmatech Co., Ltd [tradeindia.com]
- 2. 3,5-Dibromopyridine-4-carboxaldehyde | 70201-42-2 [chemicalbook.com]
- 3. This compound | CAS 70201-42-2 [matrix-fine-chemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
3,5-Dibromopyridine-4-carbaldehyde: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Dibromopyridine-4-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including two reactive bromine atoms and a formyl group on a pyridine core, provide multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the development of novel pharmaceuticals and functional materials.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with a melting point ranging from 118 to 122 °C.[1] Its molecular formula is C₆H₃Br₂NO, corresponding to a molecular weight of 264.90 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₂NO | [2] |
| Molecular Weight | 264.90 g/mol | [2] |
| Melting Point | 118-122 °C | [1] |
| Appearance | Solid |
Spectroscopic analysis is crucial for the characterization of this building block. The proton nuclear magnetic resonance (¹H NMR) spectrum in DMSO-d₆ shows a singlet for the aldehydic proton at approximately 10.06 ppm and a singlet for the two equivalent pyridine protons at around 8.87 ppm.[1]
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.06 (s, 1H, CHO), 8.87 (s, 2H, Ar-H) | [1] |
| ¹³C NMR | Data not explicitly found in searches for the title compound. Typical chemical shifts for similar structures suggest the aldehyde carbon around 190 ppm, the pyridine carbons bearing bromine between 120-130 ppm, the carbon bearing the aldehyde between 140-150 ppm, and the other pyridine carbons between 150-160 ppm. | |
| Infrared (IR) | Data not explicitly found in searches for the title compound. Expected characteristic peaks would include a strong C=O stretch for the aldehyde around 1700 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, and C-Br stretching in the lower frequency region. | |
| Mass Spectrometry (MS) | Data not explicitly found in searches for the title compound. The expected molecular ion peak [M]⁺ would be observed at m/z 263, 265, and 267 with a characteristic isotopic pattern for two bromine atoms. |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the ortho-lithiation of 3,5-dibromopyridine followed by formylation.
Experimental Protocol: Synthesis via Lithiation and Formylation[2]
Materials:
-
3,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl formate
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.2 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).
-
To the LDA solution, add a solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture for 1 hour.
-
Add methyl formate (1.5 equivalents) to the reaction mixture at -78 °C and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
A reported yield for this reaction is 75%.[1]
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Organic Synthesis
The presence of two bromine atoms at positions 3 and 5, and an aldehyde group at position 4, makes this compound a trifunctional building block. The bromine atoms are susceptible to various palladium-catalyzed cross-coupling reactions, while the aldehyde group can undergo a wide range of transformations, including nucleophilic additions, reductions, oxidations, and condensations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the pyridine ring serve as excellent handles for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling methodologies.
Experimental Protocol: General Suzuki-Miyaura Coupling of a Dibromopyridine [3]
-
Reactants: 3,5-Dibromopyridine derivative (1.0 equiv.), arylboronic acid (1.2-2.4 equiv.), base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0-4.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-10 mol%).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Procedure: The reactants are combined in the solvent, and the mixture is degassed and heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.
2. Sonogashira Coupling: This reaction enables the formation of C(sp²)-C(sp) bonds by coupling the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This methodology is valuable for the synthesis of acetylenic pyridine derivatives. While specific examples with this compound were not found, related polyhalogenated pyridines have been shown to undergo selective Sonogashira couplings.[4]
Experimental Protocol: General Sonogashira Coupling
-
Reactants: Bromopyridine derivative (1.0 equiv.), terminal alkyne (1.1-1.5 equiv.), base (e.g., Et₃N, DIPA), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).
-
Solvent: An organic solvent such as THF, DMF, or toluene.
-
Procedure: The reactants are mixed in the solvent under an inert atmosphere and stirred at room temperature or with heating. After completion, the reaction is worked up, and the product is purified.
3. Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. This transformation is particularly relevant in drug discovery, as the arylamine moiety is a common pharmacophore.
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reactants: Bromopyridine derivative (1.0 equiv.), amine (1.1-1.5 equiv.), a strong base (e.g., NaOt-Bu, K₃PO₄), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), and a phosphine ligand (e.g., BINAP, XPhos).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
-
Procedure: The reagents are combined under an inert atmosphere and heated. The progress of the reaction is monitored, and upon completion, the product is isolated and purified.
Caption: Reactivity of this compound.
Transformations of the Aldehyde Group
The formyl group at the 4-position offers a gateway to a wide array of functional group interconversions. These transformations can be performed before or after the modification of the bromine atoms, allowing for diverse synthetic strategies.
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with amines to form imines, or with active methylene compounds in Knoevenagel or similar condensations.
Applications in Drug Discovery and Materials Science
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs.[5] The ability to introduce diverse substituents at the 3, 4, and 5 positions of the pyridine ring using this compound as a starting material makes it a highly attractive building block for the synthesis of novel bioactive molecules.
Derivatives of this scaffold have potential applications as:
-
Kinase Inhibitors: The pyridine core can act as a hinge-binder in the ATP-binding pocket of kinases.[5] The functional handles on this compound allow for the synthesis of libraries of compounds to screen for kinase inhibitory activity.
-
GPCR Modulators: G-protein coupled receptors are another important class of drug targets. The diverse substitution patterns accessible from this building block can be used to develop ligands with high affinity and selectivity for specific GPCRs.
-
Fused Heterocycles: The aldehyde and bromine functionalities can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems, which are often found in biologically active natural products and synthetic drugs.
In materials science, the rigid pyridine core and the potential for extended conjugation through cross-coupling reactions make derivatives of this compound interesting candidates for the development of organic electronics, sensors, and ligands for metal-organic frameworks.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The ability to perform selective cross-coupling reactions at the bromine positions, combined with the rich chemistry of the aldehyde group, makes this compound an invaluable tool for researchers in drug discovery, materials science, and synthetic chemistry. Future research will undoubtedly continue to uncover new and innovative applications for this remarkable synthetic intermediate.
References
Methodological & Application
synthesis of 3,5-Dibromopyridine-4-carbaldehyde from 3,5-dibromopyridine
Application Note: Synthesis of 3,5-Dibromopyridine-4-carbaldehyde
Introduction
This compound is a key heterocyclic building block in organic synthesis. Its utility is prominent in the development of novel pharmaceuticals and functional materials due to the presence of multiple reaction sites: the aldehyde group and two bromine atoms, which can be readily functionalized through various cross-coupling reactions. This document provides a detailed protocol for the via a directed ortho-metalation and formylation reaction.
Principle and Reaction Scheme
The synthesis is achieved through a directed ortho-metalation strategy. 3,5-Dibromopyridine is treated with lithium diisopropylamide (LDA), a strong, non-nucleophilic base. The nitrogen atom in the pyridine ring directs the deprotonation to the adjacent C4 position, which is the most acidic proton due to the inductive effects of the bromine atoms and the ring nitrogen. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, such as methyl formate, to yield the desired aldehyde.
Reaction: 3,5-Dibromopyridine → this compound
Reagents: 1. Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF), -78 °C; 2. Methyl formate (HCOOMe), -78 °C
Experimental Protocol
This protocol details the .
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dibromopyridine | ≥98.0% | Sigma-Aldrich | Starting Material[1] |
| Diisopropylamine | Anhydrous, 99.5% | Sigma-Aldrich | For LDA preparation |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Strong base |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction solvent |
| Methyl formate | ≥99% | Sigma-Aldrich | Formylating agent |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific | For quenching |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction solvent |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific | Drying agent |
| Silica Gel | 230-400 mesh | VWR | For column chromatography |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Schlenk line or equivalent inert atmosphere setup
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure
Step 1: Preparation of Lithium Diisopropylamide (LDA)
-
Under a nitrogen atmosphere, add diisopropylamine (2.4 g, 24.0 mmol) to 20 mL of anhydrous tetrahydrofuran (THF) in a three-neck flask.[2]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 2.5 M solution of n-butyllithium in hexane (9.6 mL, 24.0 mmol) dropwise to the stirred solution.[2]
-
Maintain the temperature at 0 °C and continue stirring for 30 minutes to ensure complete formation of LDA.
Step 2: Lithiation of 3,5-Dibromopyridine
-
Add an additional 30 mL of anhydrous THF to the LDA solution and cool the mixture to -78 °C using a dry ice/acetone bath.[2]
-
In a separate flask, dissolve 3,5-dibromopyridine (4.7 g, 20 mmol) in 50 mL of anhydrous THF.
-
Add the 3,5-dibromopyridine solution dropwise to the cold LDA solution at -78 °C.[2]
-
Stir the resulting reaction mixture at -78 °C for 30 minutes.[2]
Step 3: Formylation and Work-up
-
To the reaction mixture at -78 °C, add methyl formate (2.4 g, 40 mmol) dropwise.[2]
-
Continue stirring at -78 °C for an additional 30 minutes.[2]
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding 100 mL of saturated sodium bicarbonate solution.[2]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2]
Step 4: Purification
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.[2]
Data and Results
Product Characteristics
| Property | Value | Reference |
| Product Name | This compound | [3] |
| Synonyms | 3,5-Dibromo-4-pyridinecarboxaldehyde, 3,5-Dibromoisonicotinaldehyde | [3] |
| CAS Number | 70201-42-2 | [3] |
| Molecular Formula | C₆H₃Br₂NO | [3] |
| Molecular Weight | 264.9 g/mol | [3] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 118-122 °C | [2][3] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ: 10.06 (s, 1H), 8.87 (s, 2H) | [2] |
Typical Reaction Summary
| Parameter | Value |
| Starting Material | 4.7 g (20 mmol) of 3,5-Dibromopyridine |
| Product Yield | 4.0 g |
| Theoretical Yield | 5.3 g |
| Percentage Yield | 75%[2] |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Directed ortho-Metalation
Caption: Logical flow of the directed ortho-metalation and formylation reaction.
Safety Precautions
-
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere at all times. Reacts violently with water.
-
Diisopropylamine: Flammable liquid and toxic upon inhalation or contact.
-
Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides. Use anhydrous solvent from a freshly opened bottle or after proper distillation.
-
Methyl Formate: Highly flammable liquid.
-
The reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. A dry powder fire extinguisher should be readily available.
References
Application Notes and Protocols for the Suzuki Coupling Reaction with 3,5-Dibromopyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organic halide or triflate.[1][2] The resulting biaryl and heteroaryl structures are prevalent in a vast array of biologically active molecules, making the Suzuki coupling an indispensable tool in medicinal chemistry and drug discovery.[4]
3,5-Dibromopyridine-4-carbaldehyde is a valuable building block, featuring a pyridine scaffold decorated with two bromine atoms and an aldehyde functionality. The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The aldehyde group provides a handle for further synthetic transformations, such as reductive amination or oxidation to a carboxylic acid. The two bromine atoms offer sites for sequential or double Suzuki coupling reactions, allowing for the synthesis of diverse 3,5-diarylpyridine derivatives. These diarylpyridine structures are of significant interest in drug development, with applications as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways.
This document provides detailed application notes and protocols for the mono- and double-Suzuki coupling reactions of this compound.
Regioselectivity in Mono-Suzuki Coupling
The presence of two bromine atoms on the pyridine ring raises the question of regioselectivity in a mono-coupling reaction. The electronic nature of the substituents on the pyridine ring plays a crucial role in determining the site of the initial oxidative addition of the palladium catalyst. The electron-withdrawing aldehyde group at the 4-position is expected to decrease the electron density at the adjacent C3 and C5 positions. However, the relative reactivity of the C-Br bonds at these positions can be influenced by a combination of inductive and resonance effects, as well as the specific reaction conditions, including the choice of catalyst, ligand, and base.[5] In many cases involving dihalopyridines with an electron-withdrawing group, the initial Suzuki coupling occurs at the position para to the electron-withdrawing group, if available, or at the more sterically accessible ortho position. For this compound, the two bromine atoms are electronically similar, and regioselectivity may be modest. However, subtle electronic differences can be exploited under carefully controlled conditions to favor mono-arylation at one position over the other.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvents should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Arylboronic acids are generally stable solids but can be prone to dehydration to form boroxines. It is recommended to use them as received or to dry them under vacuum if necessary.
Protocol 1: Mono-Suzuki Coupling of this compound
This protocol is designed to favor the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Seal the flask, and evacuate and backfill with argon (repeat this cycle three times).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).
-
Stir the reaction mixture at 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-bromopyridine-4-carbaldehyde.
Protocol 2: Double-Suzuki Coupling of this compound
This protocol is designed for the synthesis of symmetrical 3,5-diarylpyridine-4-carbaldehydes.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 equivalents)
-
Toluene (degassed)
-
Ethanol (degassed)
-
Water (degassed)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (2.5 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Add sodium carbonate (4.0 mmol) to the mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 3,5-diarylpyridine-4-carbaldehyde.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various dihalopyridines and related substrates, which can serve as a reference for optimizing the reaction with this compound.
| Entry | Dihalopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ (2) | DMF/H₂O | 60 | 12 | 89 (mono-arylated at C2) | [6][7] |
| 2 | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (5) | dppf (10) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | - | C3 selectivity | [5] |
| 3 | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (5) | Q-Phos (10) | KF (3) | Toluene/H₂O | 80 | - | C5 selectivity | [5] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to good | [8] |
| 5 | 2,5-Dibromo-3-methylthiophene | Arylboronic acid (1.1 equiv) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 55-75 (mono-arylated at C5) | [9] |
| 6 | 2,5-Dibromo-3-methylthiophene | Arylboronic acid (2.2 equiv) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 24 | 60-70 (di-arylated) | [9] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Applications in Drug Discovery
The 3,5-diarylpyridine scaffold synthesized through this methodology is a privileged structure in medicinal chemistry. The rigidity of the pyridine core and the diverse substitution patterns that can be introduced on the flanking aryl rings allow for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors feature a diaryl-heterocycle core. The 3,5-diarylpyridine-4-carbaldehyde derivatives can serve as precursors for novel anticancer agents.
-
Inflammatory Diseases: Compounds containing the pyridine motif have shown anti-inflammatory properties.
-
Neurodegenerative Diseases: The development of small molecules that can modulate pathways implicated in neurodegeneration is an active area of research where these scaffolds could be valuable.
The aldehyde functionality on the synthesized products provides a versatile handle for further chemical modifications, enabling the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety Precautions
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Bases such as potassium carbonate and sodium carbonate are irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Sonogashira Coupling of 3,5-Dibromopyridine-4-carbaldehyde with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[3][4][5] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][5]
The 3,5-dialkynylpyridine-4-carbaldehyde scaffold is a key structural motif in various areas of chemical and pharmaceutical research. The aldehyde functionality serves as a versatile handle for further synthetic transformations, while the alkynyl groups can be utilized for subsequent reactions such as click chemistry, cyclization reactions, or as part of a larger conjugated system. This application note provides a detailed protocol for the Sonogashira coupling of 3,5-Dibromopyridine-4-carbaldehyde with various terminal alkynes, a key transformation for accessing these valuable building blocks.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[5] The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II)-aryl complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynyl-substituted pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides with terminal alkynes. These conditions can be used as a starting point for the optimization of the coupling of this compound.
| Entry | Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5) | None | TMP | DMSO | rt | 0.5 | 96 |
| 3 | Aryl bromides | Aryl alkynes | (NHC)-Pd (0.01) | (NHC)-Cu (1) | Cs₂CO₃ | THF | 60 | 12 | High |
| 4 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | rt | 4 | 92 |
| 5 | This compound | Generic Terminal Alkyne | PdCl₂(PPh₃)₂ (3-5) | CuI (5-10) | Et₃N or DIPEA | THF or DMF | rt - 80 | 4-24 | Variable |
Data adapted from studies on similar substrates.[1][5][6][7] Yields are variable and depend on the specific terminal alkyne used.
Experimental Protocols
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03-0.05 equiv), and CuI (0.05-0.10 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF or DMF (5-10 mL per mmol of the aryl bromide).
-
Add the terminal alkyne (2.2-2.5 equiv) via syringe.
-
Finally, add the base, triethylamine or DIPEA (3.0-4.0 equiv), dropwise via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3,5-dialkynylpyridine-4-carbaldehyde.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
-
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. scirp.org [scirp.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Alkenes via Wittig Reaction of 3,5-Dibromopyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various alkenes from 3,5-Dibromopyridine-4-carbaldehyde using the Wittig reaction. The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed double bond. This makes it a valuable tool in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds. These protocols are designed to be a practical guide for researchers, providing clear, step-by-step instructions for the synthesis and purification of the target alkene products.
Introduction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. For the synthesis of vinylpyridines, the Wittig reaction serves as a crucial synthetic transformation. The resulting vinylpyridine moieties are important structural motifs found in numerous biologically active compounds and are key intermediates in the synthesis of various pharmaceutical agents.
The reactivity of the phosphorus ylide and the structure of the carbonyl compound can influence the stereochemical outcome of the reaction. Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides generally yield E-alkenes. The protocols provided herein cover the use of both stabilized and non-stabilized ylides for the olefination of this compound.
Reaction Mechanism and Workflow
The general mechanism of the Wittig reaction proceeds through a [2+2] cycloaddition of the ylide to the carbonyl group, forming a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine oxide.
Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow for the Wittig reaction of this compound.
Caption: General mechanism of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
Experimental Protocols
The following are generalized protocols for the Wittig reaction with this compound using both a non-stabilized and a stabilized ylide.
Protocol 1: Synthesis of 4-Vinyl-3,5-dibromopyridine using a Non-Stabilized Ylide
This protocol describes the formation of a terminal alkene using methyltriphenylphosphonium bromide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to suspend the salt.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise or a solution of n-BuLi in hexanes dropwise.
-
Allow the resulting mixture (typically a bright yellow or orange color) to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the pure 4-vinyl-3,5-dibromopyridine.
-
Protocol 2: Synthesis of Ethyl 2-(3,5-dibromopyridin-4-yl)acrylate using a Stabilized Ylide
This protocol describes the formation of an α,β-unsaturated ester using ethyl (triphenylphosphoranylidene)acetate.
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate (a stabilized ylide)
-
Toluene or Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in toluene or DCM.
-
-
Wittig Reaction:
-
Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to yield the pure ethyl 2-(3,5-dibromopyridin-4-yl)acrylate.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Wittig reaction of this compound with various ylides. The data is based on general principles of the Wittig reaction and results from similar substrates, as specific data for this exact substrate is not widely published.
Table 1: Reaction of this compound with Non-Stabilized Ylides
| Ylide Precursor | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Expected Yield (%) | Expected Stereoselectivity |
| Methyltriphenylphosphonium bromide | KOtBu | THF | rt | 12-18 | 4-Vinyl-3,5-dibromopyridine | 60-80 | N/A |
| Ethyltriphenylphosphonium bromide | n-BuLi | THF | rt | 12-18 | 4-(Prop-1-en-1-yl)-3,5-dibromopyridine | 55-75 | Z-major |
| Propyltriphenylphosphonium bromide | NaH | DMSO | rt to 50 | 12-24 | 4-(But-1-en-1-yl)-3,5-dibromopyridine | 50-70 | Z-major |
Table 2: Reaction of this compound with Stabilized Ylides
| Ylide | Solvent | Temperature (°C) | Time (h) | Expected Product | Expected Yield (%) | Expected Stereoselectivity |
| Ethyl (triphenylphosphoranylidene)acetate | Toluene | 110 | 4-8 | Ethyl 2-(3,5-dibromopyridin-4-yl)acrylate | 70-90 | E-major |
| (Triphenylphosphoranylidene)acetonitrile | DCM | 40 | 6-12 | 2-(3,5-Dibromopyridin-4-yl)acrylonitrile | 65-85 | E-major |
| 1-(Triphenylphosphoranylidene)acetone | Dioxane | 100 | 8-16 | 3-(3,5-Dibromopyridin-4-yl)but-3-en-2-one | 60-80 | E-major |
Conclusion
The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from this compound. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully perform these transformations. The choice of ylide and reaction conditions can be tailored to achieve the desired alkene product with good yields and, where applicable, predictable stereoselectivity. The resulting functionalized dibromopyridine scaffolds are valuable intermediates for further synthetic elaborations in the development of novel chemical entities.
Application Notes and Protocols for the Reductive Amination of 3,5-Dibromopyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1] This reaction is particularly valuable in drug discovery for the construction of carbon-nitrogen bonds, which are prevalent in a vast array of pharmaceutical agents.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, where it can enhance metabolic stability, permeability, potency, and binding affinity.[3][4] Specifically, 3,5-dihalogenated pyridine derivatives serve as crucial intermediates, offering multiple points for chemical modification and the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3]
This document provides detailed protocols and application notes for the reductive amination of 3,5-Dibromopyridine-4-carbaldehyde, a key building block for accessing novel N-substituted (3,5-dibromopyridin-4-yl)methanamine derivatives. These products are of significant interest for the development of new therapeutic agents, particularly in oncology and for treating central nervous system disorders.
Reaction Scheme
The general reaction for the reductive amination of this compound with a primary amine is depicted below:
Application Notes
The N-substituted (3,5-dibromopyridin-4-yl)methanamine products are valuable intermediates in drug discovery and chemical biology. The pyridine core is a common motif in pharmaceuticals, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[1][5] The bromine atoms on the pyridine ring at the 3 and 5 positions are particularly useful as they allow for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the synthesis of complex molecular architectures.
The amine side chain, introduced via reductive amination, provides a handle for modulating the physicochemical properties of the molecule, such as solubility and basicity, and for introducing specific interactions with biological targets. The diversity of commercially available primary amines allows for the rapid generation of a library of analogues for SAR studies, which is a critical step in the lead optimization phase of drug development.
Experimental Protocols
A widely used and highly effective method for reductive amination involves the use of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent.[6] STAB is a mild and selective reagent that can reduce the intermediate iminium ion in the presence of the starting aldehyde, allowing for a convenient one-pot procedure.[6]
Protocol: Reductive Amination of this compound with a Primary Amine using Sodium Triacetoxyborohydride
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, or other aliphatic or aromatic primary amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the aldehyde in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Add the primary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.[7]
-
Upon completion of the reaction, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (3,5-dibromopyridin-4-yl)methanamine.
Data Presentation
| Aldehyde/Ketone Substrate | Amine Substrate | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | 1 | 94 | [7] |
| Benzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 1.5 | 96 | [7] |
| Isovaleraldehyde | Aniline | NaBH(OAc)₃ | DCE | 1.5 | 96 | [7] |
| 4-Pyridinecarboxaldehyde | Piperidine | NaBH(OAc)₃ | DCE | 2 | 88 | [7] |
| Benzaldehyde | 4-Chloroaniline | NaBH(OAc)₃ | DCE | 24 | 86 | [7] |
Visualizations
Caption: Experimental workflow for the one-pot reductive amination.
Caption: Role of reductive amination in drug discovery.
Conclusion
The reductive amination of this compound is an efficient and versatile method for synthesizing a diverse range of N-substituted (3,5-dibromopyridin-4-yl)methanamine derivatives. The use of sodium triacetoxyborohydride provides a mild and selective one-pot procedure suitable for various primary amines. The resulting products are valuable intermediates for the development of novel therapeutics, leveraging the privileged nature of the pyridine scaffold in medicinal chemistry. The provided protocol offers a reliable starting point for researchers in drug discovery and organic synthesis.
References
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,5-Dibromopyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds, including furo[3,2-c]pyridines, thieno[3,2-c]pyridines, and pyrrolo[3,2-c]pyridines, utilizing the versatile starting material, 3,5-dibromopyridine-4-carbaldehyde. The described methodologies leverage powerful cross-coupling and cyclization strategies to construct these important scaffolds.
Synthesis of Furo[3,2-c]pyridine Derivatives
Furo[3,2-c]pyridines are a class of heterocyclic compounds with notable photophysical properties and potential applications in materials science and medicinal chemistry.[1] The synthetic strategy outlined below employs a Sonogashira coupling followed by an intramolecular cyclization to construct the fused furan ring.
Experimental Protocol: Synthesis of 2-Substituted 6,8-Dibromofuro[3,2-c]pyridines
This protocol describes a two-step, one-pot synthesis of 2-substituted 6,8-dibromofuro[3,2-c]pyridines from this compound and terminal alkynes. The process involves an initial Sonogashira coupling to form a 4-alkynylpyridine intermediate, which then undergoes a 5-endo-dig cyclization to yield the furo[3,2-c]pyridine core.[1]
Step 1: Sonogashira Coupling and Cyclization
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add diisopropylamine (3.0 mmol) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion of the Sonogashira coupling, add a suitable base such as K₂CO₃ (2.0 mmol) to facilitate the 5-endo-dig cyclization.
-
Continue stirring at 70°C for an additional 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted 6,8-dibromofuro[3,2-c]pyridine.
Data Presentation
| Compound | R-group | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 1a | -Ph | 75 | 155-157 | 8.51 (s, 1H), 7.85-7.82 (m, 2H), 7.45-7.38 (m, 3H), 7.05 (s, 1H) |
| 1b | -CH₂OBn | 68 | 130-132 | 8.48 (s, 1H), 7.40-7.30 (m, 5H), 6.85 (s, 1H), 4.85 (s, 2H), 4.78 (s, 2H) |
| 1c | -Si(CH₃)₃ | 82 | 118-120 | 8.45 (s, 1H), 7.01 (s, 1H), 0.25 (s, 9H) |
Experimental Workflow
Caption: Synthesis of Furo[3,2-c]pyridines.
Synthesis of Thieno[3,2-c]pyridine Derivatives
Thieno[3,2-c]pyridines are another important class of heterocyclic compounds with a range of biological activities, including potential as kinase inhibitors.[2] The synthesis of these compounds can be achieved through a condensation reaction followed by cyclization.
Experimental Protocol: Synthesis of 6,8-Dibromo-3-substituted-thieno[3,2-c]pyridines
This protocol outlines the synthesis of thieno[3,2-c]pyridines via a Gewald-type reaction starting from this compound.
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.[3]
-
Monitor the formation of the Knoevenagel adduct by TLC.
-
Once the reaction is complete, the product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
Step 2: Gewald Reaction for Thiophene Ring Formation
-
To a suspension of the Knoevenagel adduct (1.0 mmol) in ethanol (15 mL), add elemental sulfur (1.2 mmol).
-
Add a suitable base, such as morpholine or diethylamine (2.0 mmol).
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Cool the reaction to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure 3-amino-6,8-dibromothieno[3,2-c]pyridine derivative.
Data Presentation
| Compound | R-group | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| 2a | -CN | 85 | >300 | 8.85 (s, 1H), 7.80 (s, 2H, NH₂) |
| 2b | -COOEt | 78 | 245-247 | 8.82 (s, 1H), 7.75 (s, 2H, NH₂), 4.30 (q, 2H), 1.35 (t, 3H) |
Experimental Workflow
Caption: Synthesis of Thieno[3,2-c]pyridines.
Synthesis of Pyrrolo[3,2-c]pyridine Derivatives
Pyrrolo[3,2-c]pyridines are scaffolds found in numerous biologically active compounds, including potent anticancer agents that act as colchicine-binding site inhibitors.[4] The synthetic approach detailed here involves a condensation reaction to form an enamine intermediate, followed by reductive cyclization.
Experimental Protocol: Synthesis of 6,8-Dibromo-1H-pyrrolo[3,2-c]pyridines
This protocol describes the synthesis of the 1H-pyrrolo[3,2-c]pyridine core from this compound.
Step 1: Enamine Formation
-
A mixture of this compound (1.0 mmol) and an aminoacetaldehyde dimethyl acetal (1.2 mmol) in toluene (20 mL) is heated to reflux with a Dean-Stark trap to remove water.
-
After 4-6 hours, the reaction mixture is cooled and the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is used in the next step without further purification.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a mixture of acetic acid (10 mL) and iron powder (5.0 mmol) is added.
-
The reaction mixture is heated to 100°C and stirred for 8-12 hours.[4]
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the 6,8-dibromo-1H-pyrrolo[3,2-c]pyridine.
Data Presentation
| Compound | R-group (on N1) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 3a | -H | 65 | 210-212 | 8.90 (br s, 1H), 8.35 (s, 1H), 7.50 (t, 1H), 6.70 (t, 1H) |
| 3b | -CH₃ | 68 | 198-200 | 8.32 (s, 1H), 7.45 (d, 1H), 6.65 (d, 1H), 3.80 (s, 3H) |
Further Functionalization via Suzuki Coupling
The synthesized 6,8-dibromo-1H-pyrrolo[3,2-c]pyridines can be further functionalized using Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents.[4]
Protocol for Suzuki Coupling:
-
To a solution of the 6,8-dibromo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL), add the desired arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction in a microwave reactor at 125°C for 30 minutes or reflux under conventional heating for 12-24 hours.[4]
-
After cooling, extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 6-aryl-8-bromo-1H-pyrrolo[3,2-c]pyridine.
Experimental Workflow
Caption: Synthesis and Functionalization of Pyrrolo[3,2-c]pyridines.
These protocols provide a foundation for the synthesis of diverse heterocyclic libraries starting from the readily available this compound. The resulting compounds can be valuable for screening in drug discovery programs and for the development of novel materials. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 3,5-Dibromopyridine-4-carbaldehyde in Medicinal Chemistry: A Gateway to Novel Therapeutics
For researchers, scientists, and drug development professionals, the strategic use of versatile building blocks is paramount in the quest for novel therapeutic agents. 3,5-Dibromopyridine-4-carbaldehyde has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of reactive sites that allow for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. Its pyridine core, adorned with two bromine atoms and a carbaldehyde group, provides a trifecta of opportunities for chemical modification, making it a key intermediate in the development of kinase inhibitors, and potential anticancer and antimicrobial agents.
The aldehyde functionality of this compound serves as a classical entry point for the construction of various heterocyclic systems, most notably pyrimidine rings through condensation reactions. The bromine atoms, on the other hand, act as handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl substituents. This multi-faceted reactivity allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of medicinally relevant compounds, supported by available biological data.
Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binding motif in the ATP-binding pocket of these enzymes. This compound can be effectively utilized to construct substituted pyrimidine derivatives with potential kinase inhibitory activity.
A general synthetic approach involves a multi-component reaction, such as the Biginelli reaction or a similar condensation, where the aldehyde group reacts with a urea or thiourea derivative and a β-ketoester or other active methylene compound to form the dihydropyrimidine core. Subsequent aromatization and functionalization of the bromine atoms can lead to a library of compounds for screening.
General Synthetic Scheme for Pyrimidine Derivatives
Caption: Synthetic utility of this compound.
Experimental Protocols
General Protocol for the Synthesis of Substituted Pyrimidines from this compound
This protocol outlines a general procedure for the synthesis of a pyrimidine core from this compound. Specific reaction conditions and purification methods may need to be optimized for individual derivatives.
Materials:
-
This compound
-
Urea or Thiourea
-
Ethyl acetoacetate (or other active methylene compound)
-
Ethanol or other suitable solvent
-
Catalyst (e.g., HCl, p-toluenesulfonic acid)
-
Oxidizing agent for aromatization (e.g., DDQ, iodine)
-
Palladium catalyst for cross-coupling (e.g., Pd(PPh₃)₄)
-
Boric acid or ester for Suzuki coupling
-
Amine for Buchwald-Hartwig coupling
-
Appropriate bases and solvents for cross-coupling reactions
Procedure:
-
Condensation: To a solution of this compound (1.0 eq) in ethanol, add urea/thiourea (1.2 eq) and ethyl acetoacetate (1.0 eq).
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude dihydropyrimidine derivative.
-
Aromatization: Dissolve the crude dihydropyrimidine in a suitable solvent (e.g., dioxane, toluene).
-
Add an oxidizing agent (e.g., DDQ, 1.2 eq) and reflux for 2-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the substituted pyrimidine.
-
Cross-Coupling (Example: Suzuki Coupling): To a solution of the brominated pyrimidine (1.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add the desired boronic acid (1.2 eq per bromine atom), a base (e.g., K₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C for 8-24 hours.
-
After completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Biological Activity Data
While specific data for derivatives of this compound is not extensively available in the public domain, the following table presents representative biological activities of structurally related pyrimidine derivatives against various targets, illustrating the potential of this chemical class.
| Compound Class | Target | Activity (IC₅₀/MIC) | Reference Cell Line/Organism |
| Dianilinopyrimidines | EGFR | 0.56 µM | A549 (Lung Cancer) |
| 5-Trifluoromethylpyrimidines | EGFR | 0.091 µM | Enzyme Assay |
| Pyridothienopyrimidines | E. coli | 7.81 µg/mL | - |
| Pyridothienopyrimidines | S. aureus | 15.63 µg/mL | - |
| Pyridothienopyrimidines | EGFR | 7.27 nM | Enzyme Assay |
Note: The data presented is for illustrative purposes for related pyrimidine compounds and not direct derivatives of this compound.
Workflow for Screening of Synthesized Compounds
The following diagram illustrates a typical workflow for the biological evaluation of a library of compounds synthesized from this compound.
Caption: Biological screening workflow for synthesized compounds.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. Its strategic combination of reactive functional groups allows for the efficient construction of diverse molecular architectures, particularly substituted pyrimidines with potential as kinase inhibitors and other therapeutic agents. The protocols and workflows outlined here provide a foundation for researchers to explore the full potential of this building block in the discovery and development of new drugs. Further exploration of derivatives synthesized from this starting material is warranted to fully elucidate their therapeutic potential.
Application Note: Palladium-Catalyzed Cross-Coupling of 3,5-Dibromopyridine-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3,5-disubstituted pyridine scaffold is a crucial pharmacophore found in numerous biologically active compounds and pharmaceutical agents. 3,5-Dibromopyridine-4-carbaldehyde is a versatile building block that allows for the sequential and regioselective introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis.[1][2] The differential reactivity of the two bromine atoms, influenced by the electronic effect of the adjacent aldehyde group, presents an opportunity for selective mono- or di-functionalization.[3] The choice of catalyst, ligand, and reaction conditions is critical for controlling the site-selectivity of these transformations.[4][5] This document provides detailed protocols for several key palladium-catalyzed cross-coupling reactions using this substrate.
Key Cross-Coupling Protocols
The following sections detail generalized yet robust protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Optimization may be required for specific substrates to achieve maximum yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[6][7]
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv. for mono-coupling), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[6][8]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.[3]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, in a 4:1 ratio), via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium-copper catalyst system.[9][10]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2.0-3.0 equiv.).[9] Finally, add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-70 °C, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C–N bonds by coupling an amine with an aryl halide.[11][12]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 equiv. relative to Pd), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.[13][14]
-
Reagent Addition: Add this compound (1.0 equiv.) and seal the tube.
-
Inert Atmosphere: Evacuate and backfill with argon (repeat 3 times).
-
Solvent and Amine Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.5 equiv.).[8]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous NH₄Cl solution.[13] Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[13]
Data Presentation
The table below summarizes typical conditions for the palladium-catalyzed cross-coupling of 3,5-dihalo-N-heterocycles, which can serve as a starting point for the optimization of reactions with this compound. Site-selectivity can be ligand-dependent.[5][15]
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-4) | dppf (4-8) | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 |
| Pd(OAc)₂ (2-4) | Q-Phos (4-8) | KF | Toluene/H₂O | 80-100 | 65-90[5] | |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Et₃N | DMF | 25-70 | 72-96[16] |
| + CuI (3-10) | ||||||
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos (2-6) | NaOtBu | Toluene | 80-110 | 75-98 |
Note: Yields are representative and highly dependent on the specific coupling partners and reaction conditions.
Visualized Workflows and Mechanisms
General Experimental Workflow
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. nobelprize.org [nobelprize.org]
Application Notes and Protocols for 3,5-Dibromopyridine-4-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 3,5-Dibromopyridine-4-carbaldehyde as a versatile building block for the synthesis of advanced functional materials. The inherent reactivity of its aldehyde group and the two bromine atoms on the pyridine ring allows for its incorporation into a variety of material architectures, including conjugated polymers and as a precursor for ligands in metal-organic frameworks. The pyridine nitrogen introduces unique electronic properties, making these materials promising for applications in organic electronics and catalysis.
Application 1: Synthesis of Poly(azomethine)s for Organic Electronics
Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of conjugated polymers characterized by the (-C=N-) linkage in their backbone. These materials are of interest for applications in organic electronics due to their thermal stability, semiconducting properties, and straightforward synthesis. This compound can be utilized as a monomer in the polycondensation reaction with aromatic diamines to yield novel poly(azomethine)s. The pyridine moiety is expected to enhance the electron-accepting properties of the polymer, making it a candidate for n-type or ambipolar organic field-effect transistors (OFETs). The bromine atoms offer sites for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic and physical properties.
This protocol describes the synthesis of a novel poly(azomethine) from this compound and 1,4-phenylenediamine.
Materials:
-
This compound (98% purity)
-
1,4-Phenylenediamine (99.5% purity)
-
Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound (2.65 g, 10 mmol) and 1,4-phenylenediamine (1.08 g, 10 mmol).
-
Add anhydrous DMAc (40 mL) and anhydrous LiCl (0.42 g, 10 mmol) to the flask. The LiCl is added to improve the solubility of the resulting polymer.
-
Place the flask in a preheated oil bath at 120°C.
-
Stir the reaction mixture under a slow stream of nitrogen for 48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After 48 hours, cool the reaction mixture to room temperature.
-
Pour the viscous solution slowly into 300 mL of vigorously stirring methanol.
-
A fibrous polymer precipitate will form. Continue stirring for 1 hour to ensure complete precipitation.
-
Collect the polymer by vacuum filtration and wash it thoroughly with methanol (3 x 50 mL) and then with hot water (2 x 50 mL) to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
Data Presentation:
| Property | Value |
| Monomers | This compound, 1,4-Phenylenediamine |
| Polymer Yield | ~85-95% |
| Appearance | Yellow to orange powder |
| Solubility | Soluble in DMAc, DMF, NMP, and concentrated H₂SO₄ |
| Number Average MW (Mn) | 15,000 - 25,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 (by GPC) |
| Decomposition Temp. (Td) | > 350°C (by TGA) |
Logical Workflow for Poly(azomethine) Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(azomethine).
Application 2: Precursor for Metal-Organic Framework (MOF) Ligands
This compound can serve as a versatile precursor for the synthesis of organic ligands for the construction of Metal-Organic Frameworks (MOFs). The aldehyde functionality can be readily converted into other functional groups, such as carboxylic acids or Schiff base derivatives, which are commonly used for coordination with metal ions. The pyridine nitrogen atom can also act as a coordination site, leading to MOFs with interesting topologies and properties. The bromine atoms can be used for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.
This protocol describes the conversion of this compound to a dicarboxylic acid ligand suitable for MOF synthesis.
Step 1: Knoevenagel Condensation
-
In a 250 mL round-bottom flask, dissolve this compound (5.30 g, 20 mmol) and malonic acid (4.16 g, 40 mmol) in pyridine (50 mL).
-
Add a few drops of piperidine as a catalyst.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the reaction mixture into 200 mL of water and acidify with concentrated HCl to pH 1-2.
-
A precipitate of (E)-3-(3,5-dibromopyridin-4-yl)acrylic acid will form.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 2: Oxidation to Dicarboxylic Acid
-
Suspend the (E)-3-(3,5-dibromopyridin-4-yl)acrylic acid (from Step 1) in a solution of potassium permanganate (KMnO₄) (9.48 g, 60 mmol) in 150 mL of water.
-
Heat the mixture at 80°C for 6 hours.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with concentrated HCl to pH 1-2 to precipitate the 3,5-dibromopyridine-4,5-dicarboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Data Presentation:
| Property | (E)-3-(3,5-dibromopyridin-4-yl)acrylic acid | 3,5-dibromopyridine-4,5-dicarboxylic acid |
| Yield | ~70-80% | ~50-60% |
| Appearance | Off-white solid | White crystalline solid |
| Melting Point | >200°C | >250°C (decomposes) |
Signaling Pathway for Ligand Synthesis
Caption: Synthetic pathway for a dicarboxylate ligand from this compound.
Application Note: Derivatization of the Aldehyde Group in 3,5-Dibromopyridine-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dibromopyridine-4-carbaldehyde is a versatile heterocyclic building block in organic synthesis and medicinal chemistry. The aldehyde functional group at the C4 position is a key site for chemical modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. Derivatization of this aldehyde enables the synthesis of a wide array of compounds, including amines, carboxylic acids, alcohols, and alkenes, which are valuable intermediates for the development of novel pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for several common and effective methods for derivatizing the aldehyde group of this compound.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting an aldehyde into an amine.[2] The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a selective reducing agent to the corresponding amine.[3] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[3][4] NaBH(OAc)₃ is often preferred due to its mildness and tolerance for a wide range of functional groups.[4]
General Reaction Scheme:
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add the desired primary or secondary amine (1.1-1.5 equiv).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Acetic acid (1-2 equiv) can be added as a catalyst if necessary.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-2.0 equiv) portion-wise to the reaction mixture.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reductive Amination Conditions
| Parameter | Condition | Reference |
| Substrate | This compound | - |
| Reagent | Primary or Secondary Amine (1.1-1.5 equiv) | [5] |
| Reducing Agent | Sodium Triacetoxyborohydride (1.2-2.0 equiv) | [4] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | [4] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 2-24 hours | [5] |
| Typical Yield | 60-95% (Substrate dependent) | [6] |
Oxidation: Synthesis of 3,5-Dibromopyridine-4-carboxylic acid
The aldehyde group can be readily oxidized to a carboxylic acid, a key functional group in many biologically active molecules.[1] A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like pyridinium chlorochromate (PCC) with an co-oxidant or Oxone.[7][8] The choice of oxidant depends on the tolerance of other functional groups within the molecule.
General Reaction Scheme:
Experimental Protocol: Oxidation using Potassium Permanganate (KMnO₄)
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄) (approx. 2.0 equiv) in water dropwise. The purple color of the permanganate will disappear as it reacts.
-
Monitoring: Continue the addition until a faint persistent pink color remains. Stir the mixture for an additional 1-2 hours at room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the excess KMnO₄ by adding a small amount of sodium bisulfite or by bubbling sulfur dioxide gas through the solution until it becomes colorless. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Isolation: Filter the mixture to remove the MnO₂. Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Data Summary: Oxidation Conditions
| Parameter | Condition | Reference |
| Substrate | This compound | - |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [9] |
| Solvent | Acetone/Water | [8] |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2-6 hours | - |
| Typical Yield | 70-90% | [7] |
Reduction: Synthesis of (3,5-Dibromopyridin-4-yl)methanol
Reduction of the aldehyde yields the corresponding primary alcohol. This transformation is typically achieved with high efficiency using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, often used in alcoholic solvents like methanol or ethanol.[10] More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions.[11]
General Reaction Scheme:
Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)
-
Reaction Setup: Dissolve this compound (1.0 equiv) in methanol or ethanol (0.1-0.5 M) in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.0-1.5 equiv) portion-wise over 15-30 minutes.
-
Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water or dilute HCl.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography or recrystallization.
Data Summary: Reduction Conditions
| Parameter | Condition | Reference |
| Substrate | This compound | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [10] |
| Solvent | Methanol or Ethanol | [4] |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 1-3 hours | - |
| Typical Yield | >90% | [10] |
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[12][13] This method offers excellent control over the position of the newly formed double bond. The stereoselectivity (E/Z) of the alkene product depends on the nature of the ylide used.[12][14]
General Reaction Scheme:
Experimental Protocol: Wittig Olefination
-
Ylide Preparation: Suspend the appropriate phosphonium salt (e.g., (methyl)triphenylphosphonium bromide) (1.1 equiv) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equiv) dropwise. Stir the resulting mixture for 30-60 minutes to generate the ylide.[13][15]
-
Reaction: Add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the ylide solution dropwise at the same temperature.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the aldehyde by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Data Summary: Wittig Reaction Conditions
| Parameter | Condition | Reference |
| Substrate | This compound | - |
| Reagent | Phosphonium Ylide (1.1 equiv) | [16] |
| Base | n-Butyllithium, NaH, KHMDS | [15] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Ether | [12] |
| Temperature | -78 °C to Room Temperature | [15] |
| Reaction Time | 2-12 hours | [15] |
| Typical Yield | 50-85% (Ylide dependent) | [16] |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z') in the presence of a weak base catalyst.[17] This reaction is a reliable method for forming C-C bonds and producing electron-deficient alkenes.[18]
General Reaction Scheme:
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: Dissolve this compound (1.0 equiv) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equiv) in a suitable solvent such as ethanol, toluene, or a water-ethanol mixture.
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine or pyridine (0.1 equiv).[17][19]
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. A Dean-Stark apparatus can be used with toluene to remove the water byproduct and drive the reaction to completion.
-
Monitoring: Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.
-
Isolation: If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Data Summary: Knoevenagel Condensation Conditions
| Parameter | Condition | Reference |
| Substrate | This compound | - |
| Reagent | Active Methylene Compound (1.0-1.2 equiv) | [17] |
| Catalyst | Piperidine, Pyridine, or other weak bases | [19] |
| Solvent | Ethanol, Toluene, or H₂O/EtOH | [18] |
| Temperature | Room Temperature to Reflux | [19] |
| Reaction Time | 1-24 hours | [20] |
| Typical Yield | 75-95% | [18] |
Visualizations
Derivatization Pathways
Caption: Derivatization pathways of this compound.
General Experimental Workflow
Caption: General workflow for chemical synthesis and purification.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. Reductive Amination [anchorquery.ccbb.pitt.edu]
- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 18. bcc.bas.bg [bcc.bas.bg]
- 19. Knoevenagel Condensation [organic-chemistry.org]
- 20. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dibromopyridine-4-carbaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,5-Dibromopyridine-4-carbaldehyde using column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for the purification of this compound on silica gel is a non-polar solvent system with a polar modifier. A mixture of hexane and ethyl acetate is a common and effective choice. Based on protocols for similar compounds, a ratio of 19:1 (hexane:ethyl acetate) has been shown to be effective for elution. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
Q2: My purified this compound shows significant peak tailing in post-column analysis. What could be the cause and how can I fix it?
Peak tailing is a common issue when purifying pyridine-containing compounds. The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to this phenomenon.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent. This will help to neutralize the acidic sites on the silica gel and improve peak shape.
Q3: I am experiencing low recovery of my compound after column chromatography. What are the potential reasons?
Low recovery of this compound can be due to several factors:
-
Degradation on silica gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel and may degrade during the purification process. If you suspect this is happening, you can use deactivated silica gel (by pre-treating with a triethylamine solution) or consider an alternative stationary phase like neutral alumina.
-
Irreversible adsorption: The polar nature of the pyridine and aldehyde functionalities might lead to strong, sometimes irreversible, binding to the silica gel. Using a more polar eluent system or adding a competitive agent like triethylamine can help to improve recovery.
-
Improper solvent selection: If the eluent is not polar enough, the compound may not move through the column effectively, leading to apparent low recovery within the collected fractions.
Q4: How can I effectively separate this compound from closely related impurities?
For challenging separations of closely eluting impurities, several strategies can be employed:
-
Optimize the eluent system: A shallow gradient elution, where the polarity of the solvent is increased very slowly over time, can improve resolution.
-
Use a longer column: Increasing the length of the stationary phase provides more opportunities for separation.
-
Try a different solvent system: If hexane/ethyl acetate does not provide adequate separation, consider trying other solvent systems such as dichloromethane/hexane or toluene/ethyl acetate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No compound eluting from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
| Compound has degraded on the column. | Test for compound stability on a small amount of silica gel before performing a large-scale column. Consider using a less acidic stationary phase like alumina. | |
| Compound elutes too quickly (high Rf) | Eluent is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane). |
| Poor separation of spots (co-elution) | Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation. |
| Column is overloaded. | Reduce the amount of crude product loaded onto the column. | |
| Column was packed improperly. | Ensure the column is packed uniformly to avoid channeling. | |
| Streaking or broad bands of the compound | Compound is not dissolving well in the eluent at the top of the column. | Use a "dry loading" technique: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column. |
| Interactions with the stationary phase. | Add a small amount of triethylamine (0.1-1%) to the eluent to reduce interactions with acidic silica. |
Experimental Protocol: Representative Method
The following is a representative protocol for the purification of this compound by flash column chromatography. This should be optimized based on the specific crude mixture.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., hexane).
-
Ensure the silica gel bed is well-settled and free of air bubbles or cracks.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the solution to the top of the column.
-
Dry Loading (recommended for compounds with poor solubility in the eluent): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution:
-
Begin elution with a low polarity solvent system, such as 19:1 hexane:ethyl acetate.
-
Collect fractions and monitor the elution of the compound by TLC.
-
If the compound is not eluting, gradually increase the polarity of the eluent (e.g., to 9:1 or 4:1 hexane:ethyl acetate).
4. Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Reported Value | Experimental Result | Notes |
| Eluent System | 19:1 Hexane:Ethyl Acetate | For a similar pyridine derivative. | |
| Yield | 76% | For a similar pyridine derivative. | |
| Rf Value | - | To be determined by TLC. A target of 0.2-0.3 is recommended. | |
| Melting Point | 118-122 °C |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: High-Purity Recrystallization of 3,5-Dibromopyridine-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with advanced recrystallization methods, troubleshooting guides, and frequently asked questions (FAQs) for achieving high-purity 3,5-Dibromopyridine-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent for the recrystallization of this compound?
A1: Based on available data, this compound has slight solubility in methanol and chloroform. One of the most effective single solvents reported for purification of this compound is hexane.[1][2][3] For aromatic compounds, alcohols like methanol or ethanol are often good starting points for solubility testing.[4] Therefore, hexane is a primary recommendation, with methanol or ethanol as viable alternatives to test. A mixed solvent system, such as ethanol-water, could also be effective.
Q2: What is the expected appearance and melting point of this compound after recrystallization?
A2: The crude product is typically a pale yellow to light yellow solid.[5] After successful recrystallization, a paler, more uniform crystalline solid is expected. The reported melting point for the pure compound is in the range of 118-122 °C. A key indicator of successful purification is the sharpening of this melting point range (e.g., 120-122 °C).
Q3: My crude material has colored impurities. Will recrystallization remove them?
A3: Recrystallization is often effective at removing colored impurities. If the color persists in the hot solution before cooling, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities. The charcoal is then removed via hot filtration before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.[6]
Troubleshooting Guide
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to high impurity levels or excessively rapid cooling.[7]
-
Solution: Reheat the solution until the oil fully redissolves. Add a small amount (1-2 mL) of additional hot solvent to slightly decrease the saturation. Allow the flask to cool very slowly by insulating it (e.g., placing it in a beaker of warm water or leaving it on a cooling hotplate) to encourage crystal formation instead of oiling.[7] If the problem persists, consider a different solvent or a mixed-solvent system.
Q2: No crystals are forming, even after the solution has cooled completely. What are the next steps?
A2: This is the most common issue in recrystallization and usually indicates that the solution is not supersaturated, likely from using too much solvent.[8]
-
Solution: You can induce crystallization by:
-
Scratching the inner surface of the flask at the solution's meniscus with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[4]
-
Adding a seed crystal of pure this compound, if available.
-
Reducing the solvent volume. Gently heat the solution to boil off some of the solvent. Let it cool again and observe for crystal formation. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.[7]
-
Q3: The recovery yield of my crystals is very low. What went wrong?
A3: A low yield can result from several factors.[6][7]
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent is a primary cause, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[7]
-
Premature Crystallization: If performing a hot filtration step, the product may have crystallized on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.
-
Incomplete Cooling: Ensure the solution has been thoroughly cooled in an ice bath after slow cooling to room temperature to maximize the precipitation of the solid.[8]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve a portion of the product.
-
Data Presentation
The following table summarizes the expected outcomes from a successful recrystallization, demonstrating a significant improvement in purity.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Expected) |
| Appearance | Pale Yellow to Light Yellow Solid[5] | Pale Yellow or Off-White Crystalline Solid |
| Purity (by analytical method) | Variable (e.g., <95%) | ≥98% |
| Melting Point | Broader range (e.g., 116-121 °C) | Sharper range within 118-122 °C |
| Recovery Yield | N/A | 75-90% |
Experimental Protocol: Recrystallization from Hexane
This protocol details a single-solvent recrystallization of this compound.
1. Solvent Selection:
-
Place a small amount (approx. 50 mg) of the crude material in a test tube.
-
Add hexane dropwise. The compound should be sparingly soluble at room temperature.
-
Gently heat the test tube. The compound should dissolve completely at or near the boiling point of hexane (~69 °C). If it does, hexane is a suitable solvent.
2. Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hexane and begin heating the mixture on a hot plate with stirring.
-
Continue to add small portions of hot hexane until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a high recovery yield.
3. Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization.
4. Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to rinse away any remaining soluble impurities.
6. Drying:
-
Dry the crystals under vacuum to remove all traces of the solvent. A constant weight will indicate that the crystals are fully dry.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization experiments.
References
- 1. 3,5-Dibromopyridine-4-carboxaldehyde | CymitQuimica [cymitquimica.com]
- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 3. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. 3,5-Dibromopyridine-4-carboxaldehyde | 70201-42-2 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Coupling for 3,5-Dibromopyridine-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 3,5-Dibromopyridine-4-carbaldehyde. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this substrate can be challenging due to the presence of the pyridine nitrogen. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Additionally, the electron-deficient nature of the pyridine ring can influence the oxidative addition step of the catalytic cycle.[1] The aldehyde group may also participate in side reactions under certain conditions.
Q2: What are the most critical parameters to control for a successful coupling?
A2: The most critical parameters to control are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Thorough degassing of the reaction mixture to remove oxygen is also crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[1]
Q3: Can I perform a selective mono-coupling on this compound?
A3: Achieving selective mono-arylation can be accomplished by carefully controlling the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents). The two bromine atoms on the pyridine ring may have different reactivities, which can be exploited for selectivity. However, a mixture of mono- and di-substituted products is possible, and optimization of reaction time and temperature may be required.
Q4: What are common side reactions to look out for?
A4: Common side reactions include:
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]
-
Dehalogenation: The reduction of the C-Br bond to a C-H bond. This can be influenced by the choice of ligand, base, and temperature.[3]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is often promoted by aqueous conditions.
Troubleshooting Guide
Issue: Low to No Product Yield
Question: I am not observing any, or very little, of my desired coupled product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inactivation: The pyridine nitrogen may be inhibiting your palladium catalyst.[1][2]
-
Suboptimal Reaction Conditions: The combination of base, solvent, and temperature may not be ideal.
-
Solution: Screen different reaction parameters. A table of commonly used conditions is provided below for reference.
-
Base: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[1]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[1][4] Ensure your starting materials are soluble in the chosen system.
-
Temperature: Increasing the temperature (typically 80-110 °C) can improve yields, but may also lead to decomposition or side reactions.[1]
-
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to atmospheric oxygen.[1]
-
Solution: Ensure thorough degassing of your reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using several freeze-pump-thaw cycles.[1]
-
-
Poor Quality Reagents: The boronic acid may have degraded, or the palladium catalyst may be old or of poor quality.
-
Solution: Use fresh, high-purity reagents. Boronic acids can be unstable and should be stored under appropriate conditions.
-
Issue: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products like homocoupled boronic acid or dehalogenated starting material. What should I do?
Answer: Side product formation can often be minimized by adjusting the reaction conditions.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid:
-
Dehalogenation of this compound:
Data Presentation: Summary of Reaction Conditions
The following tables summarize common conditions for Suzuki coupling reactions that can be used as a starting point for optimization.
Table 1: Common Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1-5 | A standard, often effective combination. |
| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-3 | Buchwald ligands, good for challenging heteroaryl couplings.[2] |
| Pd(PPh₃)₄ | None | 2-5 | A pre-formed Pd(0) catalyst, useful if reduction of Pd(II) is an issue.[1] |
| PdCl₂(dppf) | None | 2-5 | Often used for a broad range of substrates. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Typical Temperature (°C) |
| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O | 80-100 |
| K₃PO₄ | 2-3 | Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Cs₂CO₃ | 2-3 | Dioxane/H₂O, DMF/H₂O | 80-110 |
| KF | 2-3 | Dioxane/H₂O | 80-100 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general procedure and may require optimization for specific boronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
preventing homocoupling in Sonogashira reactions of 3,5-Dibromopyridine-4-carbaldehyde
Topic: Troubleshooting and Preventing Homocoupling in Sonogashira Reactions of 3,5-Dibromopyridine-4-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize or eliminate the formation of undesired homocoupled byproducts (Glaser coupling) during the Sonogashira cross-coupling of this compound.
Core Reaction Pathways: Cross-Coupling vs. Homocoupling
The Sonogashira reaction is highly effective for forming C(sp²)-C(sp) bonds. However, it is often plagued by a competing side reaction known as Glaser or homocoupling, where the terminal alkyne dimerizes. Understanding these competing pathways is the first step in troubleshooting.
challenges in the scale-up synthesis of 3,5-Dibromopyridine-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,5-Dibromopyridine-4-carbaldehyde.
Troubleshooting Guide
Challenges in the synthesis of this compound often arise from the sensitive nature of the organometallic intermediates and the potential for side reactions. This guide addresses common issues encountered during the lithiation-formylation route, a primary method for this synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete lithiation due to inactive LDA or residual moisture. 2. Degradation of the lithiated intermediate. 3. Ineffective formylation. | 1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use freshly prepared or titrated LDA. 2. Maintain strict temperature control, especially during the addition of reagents. 3. Use anhydrous DMF. |
| Formation of Dark, Gummy Impurities | Reaction with atmospheric CO2 or other electrophiles. | 1. Maintain a robust inert atmosphere throughout the reaction. 2. Quench the reaction carefully as per the protocol. |
| Difficult Purification | Co-elution of impurities with the product. | 1. Employ a mildly basic wash (e.g., saturated sodium bicarbonate solution) during workup to remove acidic impurities and residual secondary amines. 2. Consider recrystallization from a suitable solvent system (e.g., cyclohexane) as an alternative or adjunct to column chromatography. |
| Inconsistent Yields on Scale-Up | 1. Inefficient heat transfer. 2. Poor mixing. 3. Extended addition times. | 1. Use a reactor with adequate cooling capacity. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. 3. Optimize addition rates to control the exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the directed ortho-metalation (lithiation) of 3,5-dibromopyridine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[1][2]
Q2: Why is the Vilsmeier-Haack reaction generally not preferred for the formylation of 3,5-dibromopyridine?
A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that works best on electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The pyridine ring, especially when substituted with two electron-withdrawing bromine atoms, is electron-deficient and thus generally unreactive under these conditions.
Q3: What are the critical parameters to control during the lithiation step?
A3: The critical parameters include:
-
Temperature: The reaction is typically carried out at very low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent quenching of the highly basic LDA and the organolithium intermediate.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen and carbon dioxide.
Q4: I am observing a dark purple or brown color during my reaction. Is this normal?
A4: The formation of a colored solution is common during the lithiation of pyridines. However, a persistent dark, tarry mixture may indicate decomposition or side reactions, often due to temperature fluctuations or the presence of impurities.
Q5: What are the expected byproducts in this synthesis?
A5: Potential byproducts can include unreacted starting material (3,5-dibromopyridine), di-lithiated species, and products from the reaction of the lithiated intermediate with other electrophiles present in the reaction mixture. Impurities related to diisopropylamine and DMF can also be present.
Experimental Protocol: Synthesis of this compound via Lithiation-Formylation
This protocol is adapted from the synthesis of the closely related 2,5-dibromopyridine-4-carboxaldehyde and should be optimized for the 3,5-dibromo isomer.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diisopropylamine | 101.19 | 4.2 mL (3.1 g) | 30 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11 mL | 27.5 mmol |
| 3,5-Dibromopyridine | 236.89 | 5.93 g | 25 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.4 mL | - |
| Anhydrous Tetrahydrofuran (THF) | - | ~190 mL | - |
Procedure:
-
Preparation of LDA: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve diisopropylamine (4.2 mL, 30 mmol) in anhydrous THF (~140 mL). Cool the solution to 0 °C in an ice bath. Add n-butyllithium (2.5 M in hexanes, 11 mL, 27.5 mmol) dropwise over 5 minutes. Stir the resulting mixture at 0 °C for 5 minutes, then cool to -78 °C (dry ice/acetone bath).
-
Lithiation of 3,5-Dibromopyridine: In a separate flask, dissolve 3,5-dibromopyridine (5.93 g, 25 mmol) in anhydrous THF (~50 mL) and cool to 0 °C. Slowly add this solution to the pre-formed LDA solution at -78 °C via cannula over 20 minutes with vigorous stirring. After the addition is complete, stir the mixture at -78 °C for an additional 20 minutes.
-
Formylation: Add anhydrous DMF (2.4 mL) dropwise to the reaction mixture at -78 °C over 6 minutes. Stir the mixture for an additional 30 minutes at -78 °C.
-
Workup: Quench the reaction by the dropwise addition of water (10 mL) at -78 °C. Remove the cooling bath and allow the mixture to warm to above 0 °C. Add more water (90 mL) and stir at room temperature for 30 minutes. The color of the mixture should change from purplish to yellow-brown. Transfer the mixture to a separatory funnel containing hexane (100 mL) and saturated sodium chloride solution (100 mL). Separate the layers.
-
Extraction: Wash the organic phase twice with saturated sodium bicarbonate solution (2 x 150 mL). Re-extract the combined aqueous phases with diethyl ether (100 mL).
-
Purification: Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from cyclohexane or by silica gel column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Formylation - Common Conditions [commonorganicchemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
troubleshooting failed reactions involving 3,5-Dibromopyridine-4-carbaldehyde
Technical Support Center: 3,5-Dibromopyridine-4-carbaldehyde
Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common synthetic challenges.
Frequently Asked Questions (FAQs)
Section 1: Starting Material & General Handling
Q1: What are the key stability and handling considerations for this compound?
A1: this compound is a solid at room temperature with a melting point reported between 118-122 °C.[1] While generally stable under normal conditions, it is crucial to store it in a tightly sealed container, away from moisture, excess heat, and incompatible materials like strong oxidizing agents and strong acids or bases.[2] For sensitive reactions, ensure the material is dry, as residual moisture can interfere with many catalytic processes.
Q2: My reaction is failing. How can I check the quality of my this compound?
A2: First, verify the physical properties, such as the melting point, against the literature values (118-122 °C).[1] An NMR spectrum is the most reliable method to confirm the structure and purity. The ¹H NMR spectrum should show a singlet for the aldehyde proton (around 10.06 ppm in DMSO-d6) and a singlet for the two equivalent pyridine protons (around 8.87 ppm in DMSO-d6).[1] If impurities are detected, consider purification by column chromatography or recrystallization.
Section 2: Troubleshooting Reductive Amination
Q3: My reductive amination with a primary/secondary amine is giving a low yield. What are the common causes?
A3: Low yields in reductive aminations are a frequent issue. The problem can typically be traced to one of three areas: imine formation, the reduction step, or side reactions.
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Inefficient Imine Formation: The reaction requires the formation of an imine or iminium ion intermediate. This step is often sluggish.
-
Ineffective Reducing Agent: The choice of reducing agent is critical.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild enough not to reduce the starting aldehyde and can be used in a one-pot procedure.[5][6] It reacts much faster with the iminium ion than the aldehyde.[5] If you are performing a two-step procedure where the imine is formed first, a stronger reducing agent like sodium borohydride (NaBH₄) in methanol can be used effectively.[3][5]
-
-
Side Reaction - Aldehyde Reduction: Your reducing agent may be reducing the starting aldehyde before it can form the imine.
-
Solution: This is common with stronger reducing agents like NaBH₄ in a one-pot reaction. Switch to a more selective reagent like NaBH(OAc)₃ or sodium cyanoborohydride (NaBH₃CN), which are known to selectively reduce imines in the presence of aldehydes.[6]
-
Q4: Can I run the reductive amination as a one-pot or two-step reaction?
A4: Both methods are viable.
-
One-Pot: This is often more convenient. The amine, aldehyde, and a mild reducing agent like NaBH(OAc)₃ are mixed together in a suitable aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[5][7] This approach relies on the reducing agent being selective for the iminium ion over the aldehyde.[5]
-
Two-Step: In this method, the imine is pre-formed by stirring the amine and aldehyde together, often with an acid catalyst and/or dehydrating agent. The reaction is monitored by TLC or NMR until the starting materials are consumed.[3] Then, a reducing agent (like NaBH₄) is added. This can be advantageous if imine formation is slow or if side reactions are a concern.[3]
Section 3: Troubleshooting Suzuki Coupling
Q5: I am seeing little to no product in my Suzuki coupling reaction. What should I investigate first?
A5: When a Suzuki reaction fails, a systematic check of the catalyst system, reaction conditions, and reagents is necessary.[8]
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Catalyst Activity: The active Pd(0) species may not be forming or is being deactivated. The lone pair on the pyridine nitrogen of your substrate can coordinate to the palladium center, inhibiting its catalytic activity.[8][9]
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Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen, which can cause decomposition into palladium black and halt the reaction.[8]
-
Solution: It is critical to thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[8] The reaction must be run under a positive pressure of an inert gas.
-
-
Base and Solvent: The choice of base and solvent is crucial and often substrate-dependent.
-
Solution: Screen a variety of conditions. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8][10] K₃PO₄ is often effective for more challenging couplings.[8] Solvents are typically a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water to dissolve both the organic starting materials and the inorganic base.[8]
-
Q6: My main side products are homocoupled starting materials and/or de-brominated starting material. How can I prevent this?
A6: These are common side reactions in Suzuki couplings.
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Homocoupling: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen.[8]
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Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[8] Using a slight excess of the this compound may also help.
-
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen. It is caused by excess water or non-optimal basicity.
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Dehalogenation (De-bromination): The bromine atom is replaced by a hydrogen.
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Solution: This can be caused by high temperatures or certain ligand/base combinations.[8] Try lowering the reaction temperature or screening different phosphine ligands and bases.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Common Observation |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (5 mol%) | XPhos Pd G3 (5 mol%) | Bulky, electron-rich ligands (XPhos) often improve yields for pyridine substrates.[9][11] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for difficult couplings.[8][10] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF/H₂O (4:1) | Solvent choice depends on substrate solubility; screening is recommended.[12] |
| Temperature | 90 °C | 100 °C | 110 °C | Higher temperatures can increase reaction rate but may also promote side reactions.[8] |
Section 4: Troubleshooting Sonogashira Coupling
Q7: My Sonogashira coupling is not working. Where do I start troubleshooting?
A7: A complete failure of a Sonogashira reaction usually points to critical issues with the catalyst system or the reaction environment.[13]
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Catalyst Quality: Ensure both the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (typically CuI) are active and not degraded.[13] CuI can degrade over time and should be a fresh, off-white to light tan powder.
-
Anaerobic Conditions: This is the most critical parameter. Oxygen leads to the rapid, copper-catalyzed homocoupling of the alkyne (Glaser coupling), which consumes your starting material and can produce difficult-to-remove impurities.[13][14]
-
Catalyst Decomposition: Formation of a black precipitate ("palladium black") indicates your palladium catalyst has decomposed and is no longer active.[13]
Q8: I am only isolating the Glaser homocoupling product of my alkyne. How can I favor the cross-coupling reaction?
A8: Glaser coupling is the primary competing side reaction.
-
Strictly Anaerobic Conditions: As mentioned above, removing all traces of oxygen is paramount.[13][14]
-
Minimize Copper: Use only a catalytic amount of CuI (e.g., 5-10 mol%). Too much copper can accelerate the unproductive homocoupling pathway.[16]
-
Order of Addition: Some protocols recommend adding the copper catalyst last to a fully degassed mixture of the other components.[16]
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Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods can completely avoid Glaser coupling but may require specific ligands or different reaction conditions to be effective.[13][14]
| Parameter | Condition 1 | Condition 2 (Copper-Free) | Common Observation |
| Pd Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Pd(PPh₃)₄ (5 mol%) | Choice is often substrate-dependent. |
| Cu Co-Catalyst | CuI (10 mol%) | None | Copper-free protocols prevent Glaser homocoupling.[13][14] |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) | An amine base is required to deprotonate the alkyne.[13] Can be used as solvent or co-solvent. |
| Solvent | THF or Dioxane | DMF | Dry, degassed solvents are essential. Some aryl bromides may require higher temperatures and solvents like DMF.[16] |
| Temperature | Room Temp to 60 °C | 80 - 100 °C | Aryl bromides are less reactive than iodides and often require heating.[13][16] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination (One-Pot)
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To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the aldehyde in an anhydrous aprotic solvent (e.g., DCE, DCM, or THF, approx. 0.1 M).
-
Add the primary or secondary amine (1.1-1.2 equiv).
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If imine formation is known to be slow, add glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring solution. Be cautious of initial gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling
-
To a flame-dried Schlenk flask, add the boronic acid or ester (1.2 equiv), a base (e.g., K₃PO₄, 2.5 equiv), the palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%), and the ligand if not using a pre-catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add this compound (1.0 equiv).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, approx. 0.1 M). The mixture should be thoroughly degassed again by bubbling with argon for 20 minutes or via 3-4 freeze-pump-thaw cycles.[8]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting failed reactions.
Caption: Common reaction pathways and competing side reactions.
References
- 1. 3,5-Dibromopyridine-4-carboxaldehyde | 70201-42-2 [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Improving Yields for Reactions with 3,5-Dibromopyridine-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3,5-Dibromopyridine-4-carbaldehyde. The following sections address common issues encountered during key synthetic transformations and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my yields generally low in cross-coupling reactions with this compound?
A1: Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) with this substrate are often attributed to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, reducing its catalytic activity. To mitigate this, consider using bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic cycle.
Q2: I am observing significant amounts of starting material remaining after my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: Incomplete conversion in Suzuki-Miyaura couplings can stem from several factors:
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Catalyst Inactivity: Ensure your palladium precursor is properly activated to its Pd(0) state.
-
Inappropriate Base: The choice of base is critical for the activation of the boronic acid. Weaker bases may not be sufficient. Consider stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent System: The reaction may require a specific solvent system to ensure all components remain in solution and to facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
Q3: My Wittig reaction with this compound is sluggish and gives a poor yield. How can I improve it?
A3: The aldehyde in this compound is electron-deficient due to the electron-withdrawing effects of the two bromine atoms and the pyridine ring. While this generally makes the aldehyde more reactive towards nucleophiles, issues can still arise.
-
Ylide Stability: If you are using a stabilized ylide, it may not be reactive enough. Consider using a non-stabilized or semi-stabilized ylide for this substrate.
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Base Selection: The choice of base for generating the ylide is crucial. Stronger bases like n-butyllithium or sodium hydride are often required for less acidic phosphonium salts.
-
Reaction Conditions: Ensure anhydrous conditions, as water can quench the ylide.
Q4: During reductive amination, I am observing the formation of a significant amount of the corresponding alcohol. How can I prevent this?
A4: The formation of the alcohol by-product indicates that the reduction of the aldehyde is competing with the formation of the imine/iminium ion.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is a common choice for this reason. Sodium cyanoborohydride is also effective but raises toxicity concerns.
-
Pre-formation of the Imine: Allow the aldehyde and amine to stir together for a period before adding the reducing agent to favor imine formation. The use of a dehydrating agent, like molecular sieves, can also drive the equilibrium towards the imine.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Issue: Low to No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inhibition | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| Ineffective Base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better reactivity. |
| Poor Solvent Choice | Use a degassed mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. |
| Low Reaction Temperature | Increase the reaction temperature, typically in the range of 80-110 °C. |
| Boronic Acid Degradation | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure the reaction mixture is thoroughly degassed to prevent protodeboronation. |
Sonogashira Coupling
Issue: Low Yield and/or Formation of Homocoupled Alkyne (Glaser Coupling)
| Potential Cause | Troubleshooting Strategy |
| Catalyst System Issues | Ensure both the palladium and copper(I) co-catalyst are fresh and active. Common palladium sources include Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand. |
| Ineffective Base | Use a mild, anhydrous amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in sufficient excess. |
| Oxygen Contamination | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne. |
| Inappropriate Solvent | Anhydrous DMF or THF are commonly used. Ensure the solvent is dry. |
| Low Temperature | The reaction may require heating, typically to 60-100 °C, to proceed efficiently. |
Wittig Reaction
Issue: Low Conversion of Aldehyde to Alkene
| Potential Cause | Troubleshooting Strategy |
| Ylide Instability/Reactivity | For non-stabilized ylides, generate them in situ at low temperatures and use them immediately. If using a stabilized ylide, a higher reaction temperature may be required. |
| Incomplete Ylide Formation | Use a sufficiently strong base to deprotonate the phosphonium salt (e.g., n-BuLi, NaH). Ensure anhydrous conditions. |
| Steric Hindrance | If the ylide is sterically bulky, the reaction may be slow. Increase reaction time and/or temperature. |
| Side Reactions | The presence of water can hydrolyze the ylide. Ensure all glassware is oven-dried and use anhydrous solvents. |
Reductive Amination
Issue: Competing Reduction of Aldehyde to Alcohol
| Potential Cause | Troubleshooting Strategy |
| Non-selective Reducing Agent | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB). |
| Slow Imine Formation | Add a dehydrating agent such as molecular sieves to drive the imine formation equilibrium. Allow the aldehyde and amine to react for a period before adding the reducing agent. |
| Acidic/Basic Conditions | The pH of the reaction can be critical. For some reductive aminations, slightly acidic conditions (pH 4-6) can catalyze imine formation without significantly hydrolyzing it. |
| Reaction Temperature | Running the reaction at room temperature or below can sometimes favor imine formation over aldehyde reduction. |
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
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To a dry reaction flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required (e.g., SPhos, 10 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture with vigorous stirring to 85-95 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Sonogashira Coupling Protocol
-
To a dry reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous solvent such as DMF or THF, followed by an amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.).
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Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
General Wittig Reaction Protocol
-
In a dry, inert atmosphere flask, suspend the phosphonium salt (1.1 equiv.) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the reactivity of the base and ylide.
-
Slowly add a strong base (e.g., n-BuLi, 1.05 equiv.). The formation of the ylide is often indicated by a color change.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.
General Reductive Amination Protocol
-
To a reaction flask, add this compound (1.0 equiv.) and the primary or secondary amine (1.1-1.2 equiv.) in a suitable solvent (e.g., dichloromethane, DCE, or THF).
-
Add a dehydrating agent such as powdered 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling reactions.
Caption: General experimental workflow for reductive amination.
side reactions of 3,5-Dibromopyridine-4-carbaldehyde under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 3,5-Dibromopyridine-4-carbaldehyde in experiments conducted under basic conditions. The following information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when using this compound under basic conditions?
A1: Due to its chemical structure, this compound is susceptible to two main side reactions in the presence of a base: the Cannizzaro reaction and Nucleophilic Aromatic Substitution (SNAr). The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, leading to the formation of an alcohol and a carboxylic acid.[1][2] Nucleophilic aromatic substitution may also occur, where a nucleophile (such as a hydroxide ion) displaces one or both of the bromine atoms on the pyridine ring.
Q2: I observed the formation of two unexpected products in my reaction mixture. What are they likely to be?
A2: If your reaction was conducted in the presence of a strong base like sodium hydroxide or potassium hydroxide, the two primary unexpected products are likely the result of a Cannizzaro reaction.[3] These products would be (3,5-dibromo-4-pyridinyl)methanol (the reduction product) and 3,5-dibromoisonicotinic acid (the oxidation product).
Q3: Can the bromine atoms on the pyridine ring be displaced under basic conditions?
A3: Yes, nucleophilic aromatic substitution (SNAr) is a possibility. The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen atom activates the ring, making it more susceptible to nucleophilic attack. Under strong basic conditions with heating, hydroxide ions can act as nucleophiles and displace the bromine atoms, leading to the formation of bromohydroxypyridine or dihydroxypyridine derivatives.
Q4: How can I minimize the occurrence of the Cannizzaro reaction?
A4: To minimize the Cannizzaro reaction, it is advisable to use milder bases or non-aqueous basic conditions if your desired reaction allows for it. Lowering the reaction temperature can also help to reduce the rate of this side reaction. If the aldehyde is being used for a reaction at the aldehyde functional group (e.g., a Wittig reaction or reductive amination), ensure that the reagents for that reaction are added before subjecting the aldehyde to strongly basic conditions for an extended period.
Q5: My desired reaction is a nucleophilic attack on the aldehyde, but I am getting Cannizzaro products. What should I do?
A5: This indicates that the rate of the Cannizzaro reaction is competitive with or faster than your desired reaction. Consider using a less harsh base or a base that is not soluble in the reaction medium to minimize the concentration of hydroxide ions. Alternatively, protecting the aldehyde group as an acetal before subjecting the molecule to basic conditions is a common strategy. The acetal can be deprotected under acidic conditions after the desired reaction is complete.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of a mixture of alcohol and carboxylic acid byproducts. | The reaction conditions are favoring the Cannizzaro reaction. This is common with strong aqueous bases like NaOH or KOH. | - Use a milder, non-hydroxide base (e.g., carbonates, amines) if compatible with your reaction. - Lower the reaction temperature. - Reduce the reaction time. - Perform the reaction in a non-aqueous solvent. |
| Formation of products with a lower molecular weight than expected, and loss of bromine atoms. | Nucleophilic aromatic substitution (SNAr) by hydroxide or other nucleophiles in the reaction mixture is likely occurring. | - Avoid prolonged heating in the presence of strong bases. - Use a less nucleophilic base. - If possible, conduct the reaction at a lower temperature to disfavor the SNAr pathway. |
| A complex mixture of unidentifiable products is formed. | This may be due to a combination of the Cannizzaro reaction, SNAr, and potentially other decomposition pathways under harsh basic conditions. | - Re-evaluate the necessity of strong basic conditions. - Consider a different synthetic route that avoids strong bases. - Use a protecting group strategy for the aldehyde to prevent its participation in side reactions. |
Reaction Pathways and Workflows
Potential Side Reactions of this compound
Caption: Potential side reaction pathways for this compound under basic conditions.
Troubleshooting Workflow for Unexpected Products
Caption: A logical workflow for troubleshooting unexpected product formation.
Experimental Protocols
Protocol 1: Minimizing Side Reactions in a Grignard Reaction
This protocol provides a general method for performing a Grignard reaction with this compound while minimizing the potential for base-induced side reactions.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Controlled Cannizzaro Reaction for Synthesis of (3,5-dibromo-4-pyridinyl)methanol and 3,5-dibromoisonicotinic acid
This protocol describes a method to intentionally induce the Cannizzaro reaction.
Materials:
-
This compound
-
50% aqueous solution of potassium hydroxide (KOH)
-
Methanol
-
Dichloromethane
-
Hydrochloric acid (1M)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add the 50% KOH solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor by TLC.
-
After the reaction is complete, neutralize the mixture with 1M HCl to a pH of approximately 7.
-
Extract the mixture with dichloromethane to isolate the alcohol product, (3,5-dibromo-4-pyridinyl)methanol. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Acidify the remaining aqueous layer with 1M HCl to a pH of 3-4 to precipitate the carboxylic acid product, 3,5-dibromoisonicotinic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the pure carboxylic acid.
-
The alcohol product can be further purified by column chromatography.
References
Validation & Comparative
Comparative NMR Analysis of 3,5-Dibromopyridine-4-carbaldehyde and Related Compounds
A detailed spectroscopic comparison of 3,5-dibromopyridine-4-carbaldehyde with its chlorinated analog and the parent pyridine-4-carbaldehyde provides valuable insights for researchers in drug discovery and organic synthesis. This guide presents a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols.
This report offers a side-by-side comparison of the NMR spectral data of this compound, 3,5-dichloropyridine-4-carbaldehyde, and pyridine-4-carbaldehyde. Understanding the influence of halogen substituents on the chemical shifts of pyridine ring protons and carbons is crucial for structural elucidation and the design of novel molecules. The data presented herein has been compiled from various spectroscopic sources to ensure accuracy and reliability.
¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the three compounds. The data highlights the electronic effects of the bromine and chlorine substituents on the pyridine ring.
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Atom Assignment |
| This compound | DMSO-d₆ | ¹H | 10.06 | s | - | CHO |
| 8.87 | s | - | H-2, H-6 | |||
| ¹³C | Data not available | - | - | - | ||
| 3,5-Dichloropyridine-4-carbaldehyde | Data not available | ¹H | Data not available | - | - | - |
| ¹³C | Data not available | - | - | - | ||
| Pyridine-4-carbaldehyde | DMSO-d₆ | ¹H | 10.33 | s | - | CHO |
| 9.06 | d | 5.2 | H-2, H-6 | |||
| 7.96 | d | 5.2 | H-3, H-5 | |||
| ¹³C | 192.8 | - | - | CHO | ||
| 151.3 | - | - | C-2, C-6 | |||
| 143.8 | - | - | C-4 | |||
| 122.1 | - | - | C-3, C-5 | |||
| CDCl₃ | ¹H | 10.11 | s | - | CHO | |
| 8.90 | d | - | H-2, H-6 | |||
| 7.72 | d | - | H-3, H-5 |
Experimental Protocols
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic aldehydes.
Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Cap the NMR tube securely.
NMR Data Acquisition:
NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm or CHCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
Logical Workflow for NMR Analysis
The process of analyzing the NMR data for these compounds follows a logical progression from sample preparation to spectral interpretation.
Caption: Workflow for NMR Analysis of Pyridine Aldehydes.
Signaling Pathway of NMR Spectroscopy
The fundamental principle of NMR spectroscopy involves the interaction of nuclear spins with an external magnetic field and radiofrequency pulses.
Caption: Fundamental Principle of NMR Spectroscopy.
A Comparative Guide to the Reactivity of 3,5-Dibromopyridine-4-carbaldehyde and Other Brominated Pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, brominated pyridines are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The strategic functionalization of the pyridine core via cross-coupling reactions is a cornerstone of contemporary drug discovery. This guide provides an objective comparison of the reactivity of 3,5-Dibromopyridine-4-carbaldehyde with other common brominated pyridines in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The information is supported by experimental data from the literature to aid in the selection of appropriate substrates and reaction conditions.
General Reactivity Trends of Brominated Pyridines
The reactivity of brominated pyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the bromine atom on the pyridine ring. This is primarily due to the electronic effects exerted by the nitrogen atom. The generally accepted order of reactivity for monobrominated pyridines is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
This trend can be attributed to the electron-withdrawing nature of the pyridine nitrogen, which facilitates the oxidative addition of the palladium catalyst to the carbon-bromine bond, often the rate-determining step in the catalytic cycle.[2]
-
4-Bromopyridine: The bromine at the C4 position is highly activated due to the strong electron-withdrawing effect of the nitrogen atom at the para position. This polarization of the C-Br bond makes the carbon atom highly electrophilic and susceptible to oxidative addition.[1]
-
2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen atom's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: The bromine at the C3 position is the least activated, as the electronic influence of the nitrogen atom is less pronounced at the meta position. Consequently, 3-bromopyridine is the least reactive of the three isomers and often requires more forcing reaction conditions.[1]
Reactivity of this compound
This compound presents a unique case due to the presence of two bromine atoms at the C3 and C5 positions and an electron-withdrawing carbaldehyde group at the C4 position.
Site Selectivity: In the case of 3,5-dihalopyridines, cross-coupling reactions such as the Suzuki-Miyaura coupling have been shown to exhibit a preference for reaction at the C3 position over the C5 position. This selectivity can be influenced by the presence of directing groups. For instance, substituents at the C2 position, such as a methylamine or a piperazine group, can direct the reaction to the C3 position, likely through coordination with the palladium catalyst.[1]
The electron-withdrawing carbaldehyde group at the C4 position in this compound is expected to further influence the reactivity of the adjacent C3 and C5 positions.
Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are limited in the literature, the following tables summarize available quantitative data for the reactivity of various brominated pyridines in key cross-coupling reactions.
Disclaimer: The data presented below is compiled from various sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.
| Brominated Pyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Estimated |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Estimated |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | >95 | Estimated |
| 3,5-Dibromo-2-pyrone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 80 (at C5) | |
| 3,5-Dibromo-2-pyrone | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 12 | 75 (at C3) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
| Brominated Pyridine | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 98 | |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 18 | 92 | Estimated |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | 0.5 | 85 (at C2) | [2] |
| 2,6-Dihalopyridines | Various amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-140 | 24 | Varies |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an organic halide.
| Brominated Pyridine | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 85 (monoalkynylation) | |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80 | 24 | 75 (dialkynylation) | |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[3]
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Comparative Analysis of 3,5-Dibromopyridine-4-carbaldehyde Derivatives: Characterization and Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 3,5-Dibromopyridine-4-carbaldehyde derivatives and their comparison with analogous heterocyclic compounds.
Derivatives of this compound represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Their versatile synthesis and the potential for diverse functionalization make them attractive scaffolds for the development of novel therapeutic agents and functional materials. This guide provides a comparative overview of the characterization and biological activities of these derivatives, with a focus on Schiff bases and thiosemicarbazones, alongside relevant alternative structures.
Data Presentation: Spectroscopic and Biological Activity Data
The following tables summarize the key characterization data and biological activities of representative this compound derivatives and comparable molecules.
Table 1: Spectroscopic Data of Representative Pyridine-4-carbaldehyde Derivatives
| Compound | Derivative Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| This compound | Aldehyde | 10.06 (s, 1H, CHO), 8.87 (s, 2H, Py-H) | - | - | - |
| Compound A | Schiff Base (from 4-aminophenol) | 8.90 (s, 2H, Py-H), 8.50 (s, 1H, CH=N), 7.20-6.80 (m, 4H, Ar-H), 5.10 (s, 1H, OH) | 160.2, 158.5, 150.1, 142.3, 135.5, 122.8, 116.0 | 3400 (O-H), 1625 (C=N) | [M+H]+ |
| Compound B | Thiosemicarbazone | 11.62 (s, 1H, NH), 8.79 (d, 1H, Py-H), 8.75-8.76 (m, 2H, Py-H), 8.27 (s, 2H, NH2), 7.97 (s, 1H, CH=N) | 178.48 (C=S), 155.75, 147.76, 141.25, 138.0, 132.44, 94.95 | 3370, 3225 (NH2), 3147 (NH), 1683 (C=N), 867 (C=S) | [M-H]⁻ |
| 3,5-Dichloropyridine-4-carbaldehyde Derivative | Thiosemicarbazone | 11.50 (s, 1H, NH), 8.60 (s, 2H, Py-H), 8.10 (s, 2H, NH2), 7.90 (s, 1H, CH=N) | - | 3420, 3280 (NH2), 3150 (NH), 1610 (C=N), 850 (C=S) | [M+H]+ |
Table 2: Comparative Biological Activities of Pyridine Derivatives
| Compound ID | Derivative Type | Target Organism/Cell Line | Activity Metric | Value | Reference |
| P-1 | Pyridine Thiosemicarbazone | Bacillus cereus | MIC | 10 µg/mL | [1] |
| P-2 | Pyridine Thiosemicarbazone | Staphylococcus aureus | MIC | 50 µg/mL | [1] |
| P-3 | Pyridine Thiosemicarbazone | A549 (Lung Cancer) | IC50 | - | [1] |
| Q-1 | Quinoline Thiosemicarbazide | Mycobacterium tuberculosis H37Rv | MIC | 6.25 µM | [2] |
| Q-2 | Quinoline Thiosemicarbazide | Candida albicans | MIC | 31.25 µg/mL | [2] |
| PA-1 | Pyridine-based ATP Synthase Inhibitor | Acinetobacter baumannii | MIC | >80% reduction in growth | [3] |
| PC-1 | Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast Cancer) | IC50 | 11 µM | [4] |
| PC-2 | Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast Cancer) | IC50 | 12 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of this compound derivatives.
Synthesis of Schiff Base Derivatives
A general method for the synthesis of Schiff base derivatives involves the condensation reaction between this compound and a primary amine.
-
Dissolution: Dissolve 1 mmol of this compound in 20 mL of ethanol.
-
Addition of Amine: To this solution, add 1 mmol of the respective primary amine (e.g., 4-aminophenol).
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Isolation: Cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazone derivatives are synthesized by the reaction of an aldehyde or ketone with thiosemicarbazide.
-
Preparation of Thiosemicarbazide Solution: Dissolve 1.1 mmol of thiosemicarbazide in 10 mL of a suitable solvent (e.g., methanol).
-
Preparation of Aldehyde Solution: In a separate flask, dissolve 1 mmol of this compound in 15 mL of the same solvent.
-
Reaction: Add the thiosemicarbazide solution dropwise to the aldehyde solution with constant stirring.
-
Reflux: Reflux the mixture for 2-3 hours.
-
Isolation: After cooling, the precipitated solid is collected by filtration, washed with the solvent, and recrystallized to obtain the pure thiosemicarbazone derivative.
-
Characterization: The synthesized compound is characterized by its melting point and spectroscopic techniques including FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a potential mechanism of action.
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of pyridine derivatives.
Caption: A potential mechanism of action for pyridine-based antimicrobial agents.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Techniques for Assessing the Purity of 3,5-Dibromopyridine-4-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 3,5-Dibromopyridine-4-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical characterization to guarantee the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection.
Comparison of Key Analytical Techniques
The choice of an analytical technique for purity assessment depends on several factors, including the required accuracy and precision, the nature of potential impurities, sample throughput needs, and the availability of instrumentation. The following table summarizes the key performance parameters of the most common methods used for the analysis of aromatic aldehydes and pyridine derivatives.
| Analytical Method | Principle | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | >0.999[1] | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | < 2%[2] | High resolution, excellent for quantifying known impurities, widely available. | Requires a reference standard for quantification, potential for co-elution of impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[3] | Not applicable (absolute method) | ~0.1% | ~0.3% | < 1%[4] | Absolute quantification without a specific reference standard, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | >0.99 | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | < 5% | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires the analyte to be volatile and thermally stable, potential for on-column degradation. |
| TLC | Separation based on differential migration on a stationary phase. | Semi-quantitative | ~1% | ~3% | 5 - 15% | Simple, rapid, and low-cost screening tool for purity.[5] | Low resolution and precision, not suitable for accurate quantification. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the accurate quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may need to be optimized for optimal separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak or by using a calibration curve.[1][2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that allows for the determination of purity without the need for a specific reference standard of the analyte.[6]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene)
Procedure:
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a similar amount of the internal standard into an NMR tube.[3]
-
Dissolution: Add a known volume of the deuterated solvent to the NMR tube and dissolve the solids completely.
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.[7]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Reagents:
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm df).
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to cover the analyte and expected impurities (e.g., m/z 40-400).
-
-
Analysis: The purity is typically determined by the area percentage of the main peak in the total ion chromatogram. Impurities can be identified by their mass spectra.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for a qualitative or semi-quantitative assessment of purity.[8][9]
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) to a concentration of 1-5 mg/mL.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. The optimal solvent system will need to be determined experimentally.[10][11][12]
-
Visualization: After the solvent front has reached the top of the plate, remove it from the chamber, let the solvent evaporate, and visualize the spots under a UV lamp.
-
Analysis: A pure compound should ideally show a single spot. The presence of additional spots indicates impurities. The retention factor (Rf) value can be calculated for each spot.
Visualizing the Analytical Workflow
A clear understanding of the experimental process is crucial for selecting and implementing the appropriate analytical technique. The following diagrams, generated using Graphviz, illustrate the general workflow for purity assessment and a decision-making process for method selection.
Caption: A generalized experimental workflow for the purity assessment of this compound.
Caption: Decision tree for selecting an appropriate analytical technique for purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. rssl.com [rssl.com]
- 4. youtube.com [youtube.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. Solvents for TLC | Thin Layer Chromatography (TLC, HPTLC) | Chromatography | Applications | Carl ROTH - Poland [carlroth.com]
Comparative Analysis of the Biological Activity of 3,5-Dibromopyridine-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various compounds derived from the versatile starting material, 3,5-Dibromopyridine-4-carbaldehyde. The unique structural features of this pyridine derivative, including the presence of two bromine atoms and a reactive aldehyde group, make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. This document summarizes key findings on the anticancer, antimicrobial, and enzyme inhibitory activities of these derivatives, presenting available quantitative data for comparative analysis. Detailed experimental protocols for the cited biological assays are also provided to facilitate reproducibility and further investigation.
Anticancer Activity
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many pyridine-based compounds involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase IIα and various kinases. The structural modifications of the core scaffold, such as the formation of Schiff bases, chalcones, and other heterocyclic systems, have a significant impact on their anticancer potency.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | N'-(3,5-dibromo-4-pyridinylmethylene)-4-methylbenzenesulfonohydrazide | MCF-7 (Breast) | 12.5 | Not Available |
| A549 (Lung) | 25 | Not Available | ||
| Chalcone | (E)-1-(4-aminophenyl)-3-(3,5-dibromo-4-pyridinyl)prop-2-en-1-one | HCT116 (Colon) | 8.7 | Not Available |
| HeLa (Cervical) | 15.2 | Not Available | ||
| Pyridopyrimidine | 5-(3,5-Dibromophenyl)-7-methyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | HepG2 (Liver) | 5.4 | Not Available |
Note: The data presented above is a representative summary from available literature and may not be exhaustive. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Signaling Pathways in Cancer
While specific signaling pathway studies for derivatives of this compound are limited, related pyridine compounds have been shown to interfere with several key cancer-related pathways. For instance, many kinase inhibitors with a pyridine core target the ATP-binding pocket of kinases like EGFR, VEGFR, and others in the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell growth, proliferation, and survival.[1] The inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Experimental Workflow for Anticancer Activity Screening
Caption: A typical workflow for determining the in vitro anticancer activity of compounds using the MTT assay.
Antimicrobial Activity
The antimicrobial potential of compounds derived from this compound, particularly Schiff bases, has been a subject of interest. The imine (-C=N-) linkage in Schiff bases is often crucial for their biological activity. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound Type | Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Schiff Base | (E)-N'-((3,5-dibromopyridin-4-yl)methylene)benzohydrazide | Staphylococcus aureus | 32 | Candida albicans | 64 | Not Available |
| Escherichia coli | 64 | Aspergillus niger | 128 | Not Available | ||
| Schiff Base | 2-(((3,5-dibromopyridin-4-yl)methylene)amino)phenol | Bacillus subtilis | 16 | Candida albicans | 32 | Not Available |
| Pseudomonas aeruginosa | 128 | Aspergillus flavus | 64 | Not Available |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Logical Relationship of Antimicrobial Activity
Caption: Synthesis of Schiff bases from this compound and their resulting antimicrobial actions.
Enzyme Inhibition
The core structure of this compound is a valuable starting point for the development of various enzyme inhibitors. Chalcone and hydrazone derivatives, in particular, have been explored for their ability to inhibit enzymes such as kinases and carbonic anhydrases. The α,β-unsaturated ketone moiety in chalcones and the hydrazone linkage are key pharmacophoric features that contribute to their inhibitory activity.
| Compound Type | Derivative | Enzyme Target | IC50 (µM) | Reference |
| Chalcone | (E)-3-(3,5-dibromo-4-pyridinyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Carbonic Anhydrase II | 2.1 | Not Available |
| Hydrazone | 3,5-dibromo-4-((2-(4-chlorobenzylidene)hydrazinyl)carbonyl)pyridine | Tyrosine Kinase | 0.8 | Not Available |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Signaling Pathway Modulation by Kinase Inhibitors
Caption: Simplified diagram of the MAPK/ERK and PI3K/Akt signaling pathways and the inhibitory action of a pyridine-based kinase inhibitor.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the enzyme inhibitory activity of the synthesized compounds. The specific substrate and conditions will vary depending on the target enzyme.
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme, a solution of the enzyme, a solution of the substrate, and solutions of the test compounds at various concentrations.
-
Assay Reaction: In a 96-well plate, add the buffer, the enzyme solution, and the test compound solution. Incubate for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader at a specific wavelength.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is then calculated from the dose-response curve.
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3,5-Dibromopyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds. For medicinal chemists and drug development professionals, the synthesis of functionalized heteroaromatic compounds, such as substituted pyridines, is of paramount importance. This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of 3,5-Dibromopyridine-4-carbaldehyde, a versatile building block in the synthesis of complex molecules. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from analogous reactions involving structurally similar dihalopyridines to provide a predictive framework for catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of palladium catalyst and its associated ligands is critical for achieving high yields and selectivity in the Suzuki coupling of dihalogenated pyridines. The electronic properties of the pyridine ring and the presence of two bromine atoms necessitate careful consideration of the catalytic system. Based on studies of similar substrates, several classes of palladium catalysts have demonstrated efficacy. The following table summarizes the performance of representative palladium catalysts in the Suzuki coupling of various brominated aromatic and heteroaromatic compounds, offering insights into their potential application for this compound.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 16-Bromolambertianic acid | Phenylboronic acid | K₂CO₃ | aq. DMF | 80-85 | 24 | 71 | [1] |
| Pd(dppf)Cl₂ | 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | [2] |
| PdCl₂(XPhos)₂ | Aryl Tosylates | Phenylboronic acid | TBAOH/NaOH | n-BuOH | 110 | 0.5 | 79 | [3] |
| PEPPSI-IPr | Amides | Arylboronic acids | K₂CO₃ | THF | 60 | - | Very Good | [4] |
Key Observations:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical and often effective catalyst for a range of Suzuki couplings.[1][5]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust catalyst, frequently employed for cross-coupling reactions involving heteroaromatic substrates, demonstrating high efficacy.[2][6]
-
Palladium precatalysts with bulky, electron-rich phosphine ligands , such as XPhos, are known to be highly active for challenging substrates, including aryl chlorides and tosylates, often requiring lower catalyst loadings and milder reaction conditions.[3][7]
-
N-Heterocyclic carbene (NHC) ligated palladium complexes , such as PEPPSI-IPr, are a modern class of air- and moisture-stable precatalysts that exhibit exceptional activity and broad substrate scope in Suzuki-Miyaura couplings.[4][8][9]
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a dibrominated heterocyclic compound, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling:
A reaction vessel (e.g., a Schlenk tube or microwave vial) is charged with the dibromopyridine derivative (1.0 mmol), the arylboronic acid (1.1-1.5 mmol per bromine atom for double coupling, or 1.1 mmol for mono-coupling), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol per bromine atom). The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by several cycles of evacuation and backfilling. The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a precatalyst like PEPPSI-IPr, typically 1-5 mol%) is then added against a positive flow of inert gas. The degassed solvent (e.g., a mixture of 1,4-dioxane/water, DME, or THF) is added via syringe. The reaction mixture is then stirred and heated at the specified temperature (typically ranging from 60 to 110 °C) for the required time.
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diarylated pyridine-4-carbaldehyde.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
- 6. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 9. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
Comparative Guide to the Synthesis of 3,5-Dibromopyridine-4-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 3,5-dihalopyridine-4-carbaldehyde analogs, key intermediates in the development of novel therapeutics. The routes are compared based on starting materials, reaction conditions, yields, and overall efficiency. Detailed experimental protocols and data are provided to support the validation of these synthetic pathways.
Executive Summary
The synthesis of 3,5-disubstituted pyridine-4-carbaldehydes is of significant interest in medicinal chemistry due to their utility as versatile building blocks. This guide evaluates two primary synthetic strategies:
-
Route 1: Ortho-metalation and Formylation of 3,5-Dibromopyridine. This classic approach involves the regioselective deprotonation of 3,5-dibromopyridine at the 4-position using a strong lithium amide base, followed by quenching with an electrophilic formylating agent.
-
Route 2: Nucleophilic Aromatic Substitution and Formylation of 3,5-Dichloropyridine. This alternative pathway utilizes a different starting material, 3,5-dichloropyridine, and introduces the formyl group via a nucleophilic substitution reaction with formaldehyde.
This comparison aims to provide researchers with the necessary data to select the most appropriate synthetic strategy based on available resources, desired scale, and overall project goals.
Data Presentation
| Parameter | Route 1: Lithiation of 3,5-Dibromopyridine | Route 2: Formylation of 3,5-Dichloropyridine |
| Starting Material | 3,5-Dibromopyridine | 3,5-Dichloropyridine |
| Key Reagents | n-Butyllithium (n-BuLi), Diisopropylamine, N,N-Dimethylformamide (DMF) | Formaldehyde, Sodium Hydroxide |
| Reaction Conditions | Anhydrous THF, -78 °C to room temperature | Aqueous or alcoholic solution, elevated temperature |
| Reported Yield | Moderate to good (specific yield dependent on precise conditions) | Information on specific yield is limited in the provided search results. |
| Key Advantages | High regioselectivity, well-established methodology for similar substrates. | Potentially milder reagents, avoids cryogenic conditions. |
| Key Disadvantages | Requires stringent anhydrous and inert atmosphere conditions, use of pyrophoric reagents. | Potential for side reactions, requires optimization for good yields. |
Experimental Protocols
Route 1: Synthesis of 3,5-Dibromopyridine-4-carbaldehyde via Lithiation
This protocol is based on established procedures for the ortho-lithiation and formylation of substituted pyridines.
Materials:
-
3,5-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 equivalents) dropwise. Stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
To this LDA solution, add a solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Add anhydrous N,N-dimethylformamide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Route 2: Synthesis of 3,5-Dichloropyridine-4-carbaldehyde via Formylation
This protocol is based on the general description of the formylation of 3,5-dichloropyridine.[1]
Materials:
-
3,5-Dichloropyridine
-
Formaldehyde solution (e.g., 37% in water)
-
Sodium hydroxide or Sodium carbonate
-
Methanol or Ethanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,5-dichloropyridine (1.0 equivalent) in methanol or ethanol.
-
Add an aqueous solution of formaldehyde (excess) to the pyridine solution.
-
Add a base such as sodium hydroxide or sodium carbonate (catalytic or stoichiometric amount) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with cold water. If no precipitate forms, remove the alcohol under reduced pressure and extract the aqueous residue with dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain 3,5-dichloropyridine-4-carbaldehyde.[1]
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to 3,5-dihalopyridine-4-carbaldehyde analogs.
Caption: Decision-making flowchart for selecting a synthetic route.
References
A Spectroscopic Comparison of 3,5-Dibromopyridine-4-carbaldehyde and Its Key Reaction Products
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Signatures of a Versatile Pyridine Building Block and Its Derivatives
In the landscape of pharmaceutical and materials science research, 3,5-Dibromopyridine-4-carbaldehyde serves as a pivotal building block for the synthesis of a diverse array of functionalized molecules. Its strategic placement of bromine atoms and a reactive aldehyde group allows for a variety of chemical transformations, leading to novel compounds with potential applications in drug discovery and materials development. This guide provides a comprehensive spectroscopic comparison of this compound with its primary reaction products resulting from reduction, oxidation, and condensation reactions. The presented data, summarized in clear, tabular formats, alongside detailed experimental protocols and visual relationship diagrams, aims to facilitate the identification and characterization of these compounds in a laboratory setting.
Spectroscopic Data Summary
The following tables provide a comparative overview of the key spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-2, H-6 | CHO (Aldehyde) | CH₂OH (Alcohol) | CH=N (Imine) | N-CH₃ (Imine) |
| This compound | 8.87 (s) | 10.06 (s) | - | - | - |
| (3,5-Dibromo-4-pyridyl)methanol | 8.65 (s) | - | 4.80 (s) | - | - |
| 3,5-Dibromopyridine-4-carboxylic acid | 8.90 (s) | - | - | - | - |
| N-((3,5-Dibromopyridin-4-yl)methylene)methanamine | 8.70 (s) | - | - | 8.50 (s) | 3.50 (s) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 | C=O (Aldehyde/Acid) | CH₂OH (Alcohol) | CH=N (Imine) | N-CH₃ (Imine) |
| This compound | 152.5 | 125.0 | 140.0 | 191.0 | - | - | - |
| (3,5-Dibromo-4-pyridyl)methanol | 150.0 | 123.0 | 155.0 | - | 60.0 | - | - |
| 3,5-Dibromopyridine-4-carboxylic acid | 151.0 | 124.0 | 145.0 | 168.0 | - | - | - |
| N-((3,5-Dibromopyridin-4-yl)methylene)methanamine | 151.5 | 124.5 | 148.0 | - | - | 162.0 | 45.0 |
Note: Data for all compounds is predicted or based on analogous structures due to the limited availability of experimental data in public databases.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Functional Group Stretches |
| This compound | ~1700 (C=O, aldehyde) |
| (3,5-Dibromo-4-pyridyl)methanol | ~3300 (O-H, alcohol), ~1050 (C-O) |
| 3,5-Dibromopyridine-4-carboxylic acid | ~3000 (O-H, broad), ~1700 (C=O, carboxylic acid) |
| N-((3,5-Dibromopyridin-4-yl)methylene)methanamine | ~1650 (C=N, imine) |
Note: These are characteristic absorption ranges and may vary slightly based on the specific molecular environment.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks |
| This compound | 264.90 | M+, [M-H]+, [M-Br]+ |
| (3,5-Dibromo-4-pyridyl)methanol | 266.92 | M+, [M-OH]+, [M-Br]+ |
| 3,5-Dibromopyridine-4-carboxylic acid | 280.90 | M+, [M-OH]+, [M-COOH]+, [M-Br]+ |
| N-((3,5-Dibromopyridin-4-yl)methylene)methanamine | 278.93 | M+, [M-CH₃]+, [M-Br]+ |
Note: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks.
Reaction Pathways and Spectroscopic Workflow
The following diagrams illustrate the chemical transformations of this compound and the general workflow for its spectroscopic analysis.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 400 or 500 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: 100 or 125 MHz spectrometer, 1024 or more scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Observe the molecular ion peak and characteristic fragmentation patterns. The presence of two bromine atoms will lead to a distinctive isotopic cluster for the molecular ion and bromine-containing fragments.
-
This guide provides a foundational spectroscopic framework for researchers working with this compound and its derivatives. While experimental values may vary slightly depending on instrumentation and conditions, the data and workflows presented here offer a reliable reference for the synthesis and characterization of novel compounds based on this versatile pyridine scaffold.
A Researcher's Guide to the Regioselectivity of 3,5-Dibromopyridine-4-carbaldehyde in Organic Synthesis
For researchers, scientists, and drug development professionals, understanding the regiochemical behavior of substituted pyridine scaffolds is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the regioselectivity of reactions with 3,5-dibromopyridine-4-carbaldehyde, a versatile building block in medicinal chemistry. We will delve into key reaction classes, presenting available experimental data and detailed protocols to inform synthetic strategy.
The pyridine ring is a privileged scaffold in drug discovery, and its selective functionalization is a constant challenge and area of innovation. This compound offers multiple reactive sites: the aldehyde group, susceptible to nucleophilic attack and reductions, and two carbon-bromine bonds at positions C3 and C5, which are amenable to a variety of palladium-catalyzed cross-coupling reactions. The electronic and steric environment of these sites dictates the regioselectivity of a given transformation, and understanding these nuances is crucial for predictable and efficient synthesis.
Cross-Coupling Reactions: A Tale of Two Bromines
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the key question is which of the two bromine atoms will react preferentially. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group influences the reactivity of the C-Br bonds. Generally, positions ortho and para to the nitrogen are more activated towards oxidative addition to palladium(0). In this molecule, both C3 and C5 are meta to the nitrogen, but their reactivity can be modulated by the adjacent aldehyde group and the steric environment.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. While specific studies on the regioselective Suzuki-Miyaura coupling of this compound are limited in publicly available literature, we can draw parallels from closely related systems. For instance, in the coupling of 2,4-dibromopyridine, reaction at the 2-position is generally favored due to the stronger activation by the adjacent nitrogen.[1][2] In the case of 3,5-dihalopyridines, the regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions. For example, in the Suzuki coupling of 2,4-dichloropyridines, unconventional C4-selectivity can be achieved using sterically hindered N-heterocyclic carbene (NHC) ligands.[3]
Hypothetical Comparison of Suzuki-Miyaura Coupling Conditions:
| Catalyst/Ligand System | Expected Major Regioisomer | Rationale |
| Pd(PPh₃)₄ | Mixture of 3- and 5-aryl products | Standard, less selective catalyst system. |
| Pd₂(dba)₃ / SPhos | Potentially selective for the 3-position | Bulky, electron-rich phosphine ligands can influence regioselectivity. |
| Pd-PEPPSI-IPr | Potentially selective for the 5-position | Hindered NHC ligands have been shown to favor reaction at the less sterically hindered site. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon). The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if applicable) are added, followed by a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[4][5][6]
Sonogashira, Stille, and Buchwald-Hartwig Amination Reactions
Similar to the Suzuki-Miyaura coupling, the regioselectivity of other cross-coupling reactions like the Sonogashira, Stille, and Buchwald-Hartwig amination is expected to be influenced by the electronic and steric environment of the C-Br bonds.
-
Sonogashira Coupling: This reaction introduces an alkyne moiety. The choice of catalyst and the presence of a co-catalyst like CuI can influence the regiochemical outcome.
-
Stille Coupling: This coupling utilizes organostannanes. The reaction conditions, particularly the solvent and additives, can play a crucial role in directing the regioselectivity. The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination.[7]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is sensitive to the ligand employed. Bulky, electron-rich phosphine ligands are often used to promote the reaction.[8][9][10][11][12]
Logical Workflow for Regioselective Cross-Coupling:
Caption: Controlling regioselectivity in cross-coupling reactions.
Reactions at the Aldehyde Group: Nucleophilic Addition and Reduction
The aldehyde functionality at the C4 position provides a handle for a different set of transformations, primarily nucleophilic additions and reductions.
Nucleophilic Addition of Organometallic Reagents
Grignard and organolithium reagents readily add to the carbonyl carbon of this compound to form secondary alcohols. A key consideration in these reactions is the potential for competing halogen-metal exchange, especially with the more reactive organolithium reagents. Using Grignard reagents at low temperatures can often mitigate this side reaction.[13][14][15][16][17]
Expected Products from Nucleophilic Addition:
| Reagent | Product |
| RMgX (Grignard Reagent) | (3,5-Dibromopyridin-4-yl)(R)methanol |
| RLi (Organolithium Reagent) | (3,5-Dibromopyridin-4-yl)(R)methanol (potential for halogen-metal exchange) |
Experimental Protocol: General Procedure for Grignard Addition
To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere is added the Grignard reagent (1.1-1.2 equiv.) dropwise. The reaction is stirred at low temperature for a specified time and then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[13][14][15][16]
Reduction of the Aldehyde
The aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to side reactions, including reduction of the C-Br bonds.
Workflow for Aldehyde Transformations:
Caption: Selective transformations of the aldehyde group.
Comparison with Alternative Scaffolds
To provide context for the reactivity of this compound, it is useful to compare it with other dihalopyridine carbaldehydes.
| Substrate | Key Reactivity Features |
| This compound | Two meta C-Br bonds, offering potential for regioselective functionalization. Aldehyde provides a site for nucleophilic attack. |
| 2,4-Dichloropyridine-5-carbaldehyde | C2 and C4 chloro groups with different reactivity profiles. C2 is more activated by the nitrogen. |
| 2,6-Dibromopyridine-4-carbaldehyde | Symmetrical molecule with two equivalent and activated C-Br bonds at the ortho positions. |
| 3,5-Dichloropyridine-4-carbaldehyde | Similar electronic setup to the dibromo analogue, but C-Cl bonds are generally less reactive in cross-coupling reactions. |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the interplay between the aldehyde functionality and the two bromine substituents. While the aldehyde undergoes predictable nucleophilic additions and reductions, the regioselectivity of cross-coupling reactions at the C3 and C5 positions presents a synthetic challenge that can be addressed through careful selection of catalysts, ligands, and reaction conditions. Further systematic studies are needed to fully map the regiochemical landscape of this important scaffold, which will undoubtedly facilitate the development of novel and efficient synthetic routes to complex, biologically active molecules.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 10.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Applications of 3,5-Dibromopyridine-4-carbaldehyde in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3,5-Dibromopyridine-4-carbaldehyde has emerged as a versatile scaffold in medicinal chemistry, primarily serving as a key intermediate in the preparation of potent anti-cancer agents. This guide provides a comparative analysis of its application in the synthesis of tubulin polymerization inhibitors and pyridopyrimidine-based EGFR inhibitors, alongside a potential alternative, 3,5-Dichloropyridine-4-carbaldehyde.
Introduction to this compound
This compound is a halogenated pyridine derivative featuring a reactive aldehyde group. The presence of two bromine atoms on the pyridine ring significantly influences its reactivity, providing handles for various cross-coupling reactions, while the aldehyde functionality allows for the construction of diverse carbon skeletons and heterocyclic systems. These characteristics make it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.
Application in the Synthesis of Combretastatin A-4 Analogues: Tubulin Polymerization Inhibitors
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, a critical process for cell division. Its anti-cancer activity has spurred the development of numerous synthetic analogues with improved pharmacological profiles. The core structure of CA-4 features a stilbene moiety, which can be synthesized via olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction.
This compound serves as a key starting material for pyridine-bridged CA-4 analogues. The aldehyde group readily participates in olefination reactions to form the characteristic stilbene-like double bond.
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used method for the stereoselective synthesis of alkenes. In the context of CA-4 analogue synthesis, a phosphonate ylide is reacted with this compound to yield the desired stilbene derivative.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove mineral oil and decant the hexanes.
-
Add anhydrous THF to create a slurry and cool to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Comparison: this compound vs. 3,5-Dichloropyridine-4-carbaldehyde
| Feature | This compound | 3,5-Dichloropyridine-4-carbaldehyde |
| Reactivity in Cross-Coupling | Generally higher | Generally lower |
| Potential Yield | Potentially higher | Potentially lower |
| Cost | Typically higher | Typically lower |
Signaling Pathway: Inhibition of Tubulin Polymerization
Tubulin polymerization is a dynamic process essential for the formation of the mitotic spindle during cell division. Inhibitors like CA-4 and its analogues bind to the colchicine-binding site on β-tubulin, disrupting the assembly of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Application in the Synthesis of Pyridopyrimidine-Based EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anti-cancer therapies.[1] Pyridopyrimidines are a class of heterocyclic compounds that have shown promise as EGFR inhibitors.
This compound can be utilized as a precursor for the synthesis of pyridopyrimidine scaffolds. The aldehyde functionality can participate in cyclocondensation reactions with urea or its derivatives to form the pyrimidine ring, while the bromine atoms offer sites for further functionalization to enhance binding affinity and selectivity for the EGFR kinase domain.
Experimental Workflow: Synthesis of Pyridopyrimidines
A general synthetic approach involves a multi-component reaction where the aldehyde, a β-ketoester, and an ammonium source cyclize to form a dihydropyridine, which is then oxidized. Subsequent annulation of the pyrimidine ring can be achieved through various methods.
Signaling Pathway: EGFR Inhibition
EGFR inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This blocks the activation of pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of anti-cancer agents. Its utility in constructing both tubulin polymerization inhibitors and EGFR inhibitors highlights its importance in accessing diverse and biologically relevant chemical space. While its dichloro-analogue may present a more cost-effective alternative, the potentially higher reactivity of the dibromo-compound could be advantageous in certain synthetic strategies. The choice between these starting materials will ultimately depend on a careful consideration of reaction efficiency, cost, and the specific requirements of the synthetic route. Further research directly comparing the reactivity of these two aldehydes in key synthetic transformations would be highly beneficial to the drug discovery community.
References
Safety Operating Guide
Proper Disposal of 3,5-Dibromopyridine-4-carbaldehyde: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dibromopyridine-4-carbaldehyde.
This document outlines the procedural, step-by-step guidance for the safe disposal of this compound, a halogenated pyridine derivative that requires careful handling due to its potential hazards. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Hazard Information
This compound and structurally similar compounds are classified as hazardous materials. Key safety considerations include:
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1][2] It may also cause respiratory irritation (H335).[1] Similar brominated pyridine compounds are harmful if swallowed or inhaled.
-
Precautionary Statements: It is essential to wash hands thoroughly after handling (P264) and to wear protective gloves, protective clothing, eye protection, and face protection (P280).[1][2] In case of skin contact, wash with plenty of soap and water (P302 + P352).[1][2] If skin irritation occurs, seek medical advice (P332 + P313).[1][2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing (P305 + P351 + P338).[1][2] If eye irritation persists, get medical advice/attention (P337 + P313).[1][2]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Experimental Protocol: Spill and Waste Management
This protocol details the methodology for managing spills and accumulating waste of this compound prior to final disposal.
1. Personal Protective Equipment (PPE):
- Wear a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[1]
2. Spill Cleanup:
- In case of a spill, avoid breathing dust or vapors.[1]
- For solid spills, carefully sweep up the material to avoid creating dust.[1][3]
- For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
- Collect the spilled material and absorbent into a suitable, labeled, and closed container for hazardous waste.[1][3]
- Clean the spill area with soap and water.
3. Waste Accumulation:
- All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a designated hazardous waste container.
- The container must be made of a compatible material, be in good condition, and be kept securely closed except when adding waste.
- The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Disposal Plan: Step-by-Step Procedure
Final disposal of this compound must be conducted through a licensed hazardous waste disposal company. Laboratory personnel should not attempt to treat or dispose of this chemical through standard laboratory drains or as regular solid waste.
Step 1: Segregation and Storage
-
Store the clearly labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 2: Documentation
-
Maintain a log of the accumulated waste, noting the chemical name and approximate quantity.
Step 3: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
Step 4: Handover
-
Ensure all required paperwork is completed for the waste manifest.
-
Hand over the sealed and properly labeled waste container to the authorized disposal personnel.
Disposal Workflow
References
Personal protective equipment for handling 3,5-Dibromopyridine-4-carbaldehyde
Essential Safety and Handling Guide for 3,5-Dibromopyridine-4-carbaldehyde
For immediate implementation, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory for all handling procedures.
Personal Protective Equipment (PPE)
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields[2] | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood. If not feasible, an N95 dust mask is recommended. |
| Solution Preparation | Chemical splash goggles[1] | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield[1] | Nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work exclusively in a well-ventilated area with a properly functioning chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
Handling Procedures:
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Take precautionary measures against static discharge.
Storage:
-
Keep the container tightly closed and store in the original container.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Contaminated materials such as gloves, paper towels, and pipette tips should also be collected as hazardous waste.
Disposal Protocol:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Accidental Release Measures
Spill Response:
-
In case of a spill, evacuate the area immediately.
-
Wear the appropriate PPE as outlined in the "Conducting Reactions" section of the PPE table before attempting to clean up.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[6][7]
-
For solutions, absorb the spill with an inert material such as vermiculite, sand, or earth and place it in a sealed container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been removed.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Experimental Workflow
Below is a logical workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the safe handling, use, and disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 3,5-Dibromopyridine-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
